hAChE-IN-2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H23FN4O2 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)-(4-pyrazin-2-ylpiperazin-1-yl)methyl]-6-methoxyphenol |
InChI |
InChI=1S/C22H23FN4O2/c1-29-19-4-2-3-18(22(19)28)21(16-5-7-17(23)8-6-16)27-13-11-26(12-14-27)20-15-24-9-10-25-20/h2-10,15,21,28H,11-14H2,1H3 |
InChI Key |
MIPKSQSAVXXZEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C(C2=CC=C(C=C2)F)N3CCN(CC3)C4=NC=CN=C4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure-Activity Relationship of hAChE-IN-2 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of hAChE-IN-2, a potent inhibitor of human acetylcholinesterase (hAChE) with additional activity against tau protein oligomerization, marking it as a promising multi-target directed ligand for Alzheimer's disease. This document details the quantitative SAR data, experimental protocols for key biological assays, and the underlying signaling pathways and synthetic strategies.
Core Compound Profile: this compound
This compound, also referred to as compound 21 in its primary literature, is a pyrazine-based derivative identified through a multicomponent Petasis reaction. It demonstrates significant inhibitory activity against human acetylcholinesterase and tau oligomerization, alongside neuroprotective effects.
Key Biological Data:
-
hAChE Inhibition (IC50): 0.71 μM[1]
-
Tau Oligomerization Inhibition (EC50): 2.21 μM[1]
-
Molecular Formula: C₂₂H₂₃FN₄O₂
-
Molecular Weight: 394.44
Structure-Activity Relationship (SAR) Analysis
The SAR of this compound and its analogs reveals critical insights into the structural requirements for potent hAChE and tau oligomerization inhibition. The following table summarizes the quantitative data for key compounds from the pyrazine-based series.
| Compound ID | R | R' | hAChE Inhibition IC50 (μM) | Tau Oligomerization Inhibition EC50 (μM) |
| 21 (this compound) | 4-F | H | 0.71 | 2.21 |
| 24 | 4-Cl | H | 1.09 | 2.71 |
Note: This table is a representation based on available data. The full study by Madhav et al. should be consulted for a complete list of analogs and their activities.
Key SAR Insights:
-
The presence of a halogen at the 4-position of the R group appears to be favorable for potent hAChE inhibition.
-
The unsubstituted R' group (H) is present in the most active compounds identified.
-
The pyrazine core and the piperazine linker are likely crucial scaffolds for the observed dual-target activity.
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to characterize this compound and its analogs.
Synthesis of Pyrazine-Based Multi-Target Directed Ligands
The synthesis of this compound and its analogs is achieved through a multicomponent Petasis reaction . This reaction involves a secondary amine, a suitable aldehyde, and a substituted boronic acid.
General Procedure: A mixture of the secondary amine, aldehyde, and boronic acid is heated in a suitable solvent (e.g., acetonitrile) under an inert atmosphere for a specified duration (e.g., 14 hours at 90 °C). The resulting product is then purified using standard chromatographic techniques. The molecular structures of the synthesized compounds are typically confirmed by ¹H & ¹³C NMR and mass spectrometry.[1]
Human Acetylcholinesterase (hAChE) Inhibition Assay
The inhibitory activity against hAChE is determined using a modified Ellman's method , a widely used spectrophotometric assay.
Principle: Acetylthiocholine (ATCI) is hydrolyzed by AChE to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), which has a yellow color and can be quantified by measuring the absorbance at 412 nm.
Protocol:
-
Reagents:
-
Phosphate buffer (pH 8.0)
-
DTNB solution
-
Human acetylcholinesterase (hAChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) solution
-
Test compounds dissolved in DMSO
-
-
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the hAChE enzyme solution to each well and incubate the mixture.
-
Initiate the reaction by adding the ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Tau Oligomerization Inhibition Assay
The ability of the compounds to inhibit the formation of tau oligomers is assessed using a cell-based assay.
Protocol:
-
Cell Line: SH-SY5Y neuroblastoma cells stably expressing a tau construct.
-
Procedure:
-
Seed the SH-SY5Y cells in a suitable culture plate.
-
Treat the cells with the test compounds at various concentrations.
-
Induce tau oligomerization using an appropriate method.
-
After a specific incubation period, lyse the cells and quantify the amount of tau oligomers using techniques such as Western blotting or ELISA with oligomer-specific antibodies.
-
The EC50 value, the concentration at which 50% of the maximal effect is observed, is calculated from the dose-response curve.[1]
-
Neuroprotective Activity Assay
The neuroprotective effect of the compounds is evaluated against a neurotoxic insult in a neuronal cell line.
Protocol:
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Procedure:
-
Plate the SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of the test compounds for a specified time.
-
Induce cytotoxicity by adding a neurotoxic agent (e.g., H₂O₂ or a specific tau-related toxic species).
-
After incubation, assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . .
-
The MTT reagent is added to the cells and incubated. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
The neuroprotective effect is quantified as the percentage of cell viability in treated cells compared to untreated control cells.[1]
-
Visualizations
General Workflow for Structure-Activity Relationship (SAR) Studies
Caption: General workflow for the structure-activity relationship study of this compound analogs.
Hypothesized Mechanism of Action of this compound in Alzheimer's Disease
References
In Silico Modeling of Inhibitor Binding to Human Acetylcholinesterase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, terminating the nerve impulse. Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease, myasthenia gravis, and other neurological disorders.[1][2] In silico modeling plays a pivotal role in the discovery and development of novel AChE inhibitors by providing detailed insights into the molecular interactions governing inhibitor binding. This guide outlines the core computational methodologies used to model the binding of inhibitors to human AChE (hAChE), using a representative inhibitor, AChE-IN-2, as a case study.
Quantitative Binding Data
A crucial aspect of in silico modeling is the correlation of computational predictions with experimental data. The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The table below summarizes the experimentally determined inhibitory activities for a representative dual-target inhibitor, AChE/BuChE-IN-2, against both acetylcholinesterase and butyrylcholinesterase (BuChE).[3]
| Compound | Target | IC50 (µM) | Inhibition Type |
| AChE/BuChE-IN-2 | AChE | 0.72 | Non-competitive |
| AChE/BuChE-IN-2 | BuChE | 0.16 | Not specified |
Experimental Protocols: In Silico Methodologies
A multi-faceted in silico approach is typically employed to comprehensively model the binding of an inhibitor to hAChE. This involves molecular docking to predict the binding pose, followed by molecular dynamics simulations to assess the stability of the complex and refine the binding mode, and finally, binding free energy calculations to estimate the binding affinity.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[4]
Protocol:
-
Protein Preparation:
-
The three-dimensional crystal structure of human AChE is retrieved from the Protein Data Bank (PDB; e.g., PDB ID: 4EY7).[5]
-
Water molecules and any co-crystallized ligands are removed.[5]
-
Hydrogen atoms are added, and the protein is assigned appropriate protonation states for physiological pH.[6]
-
The protein structure is energy minimized using a suitable force field (e.g., OPLS4) to relieve any steric clashes.[5]
-
-
Ligand Preparation:
-
The 2D or 3D structure of the inhibitor (e.g., AChE-IN-2) is generated.
-
The ligand is assigned appropriate atom types and charges.
-
Multiple conformations of the ligand may be generated to account for its flexibility.
-
-
Docking Simulation:
-
A grid box is defined around the active site of AChE, encompassing both the catalytic anionic site (CAS) and the peripheral anionic site (PAS). The active site gorge is approximately 20 Å deep.[7][8]
-
A docking algorithm (e.g., AutoDock Vina, Glide) is used to sample different conformations and orientations of the ligand within the defined grid box.[9]
-
The resulting poses are scored based on a scoring function that estimates the binding affinity. The pose with the most favorable score is selected for further analysis.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.[10]
Protocol:
-
System Setup:
-
Simulation Parameters:
-
A suitable force field (e.g., AMBER, CHARMM) is chosen to describe the interatomic interactions.[11]
-
The system is first energy minimized to remove any bad contacts.
-
The system is gradually heated to the desired temperature (e.g., 310 K) and equilibrated under constant pressure.[12]
-
A production MD simulation is then run for a significant duration (e.g., 100 ns or more) to sample the conformational space of the complex.[9]
-
-
Trajectory Analysis:
-
The root-mean-square deviation (RMSD) of the protein and ligand is calculated to assess the stability of the complex.[5]
-
The root-mean-square fluctuation (RMSF) of individual residues is analyzed to identify flexible regions of the protein.[5]
-
Hydrogen bond analysis is performed to identify key interactions between the inhibitor and hAChE.[10]
-
Binding Free Energy Calculations
These calculations provide a more accurate estimation of the binding affinity compared to docking scores.
Protocol:
-
MM/PBSA and MM/GBSA Methods:
-
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used endpoint methods.[10]
-
Snapshots from the MD simulation trajectory are used to calculate the binding free energy.
-
The binding free energy is calculated as the difference between the free energy of the complex and the free energies of the protein and ligand in their unbound states. The van der Waals and electrostatic interactions are often the major contributors to the binding energy.[10]
-
-
Free Energy Perturbation (FEP) or Thermodynamic Integration (TI):
Visualization of Workflows and Pathways
Clear visualization of the computational workflow and the key interactions is essential for understanding the in silico modeling process.
Caption: In silico experimental workflow for modeling inhibitor binding.
Caption: Key amino acid interactions at the AChE binding site.
Key Amino Acid Interactions
The active site of hAChE is located at the bottom of a deep and narrow gorge. It is comprised of two main sites: the catalytic anionic site (CAS) and the peripheral anionic site (PAS).[15][16]
-
Catalytic Anionic Site (CAS): Located at the bottom of the gorge, it contains the catalytic triad (Ser203, His447, Glu334) and key residues for substrate binding, such as Trp86.[7][15]
-
Peripheral Anionic Site (PAS): Situated at the entrance of the gorge, it is rich in aromatic residues like Tyr72, Tyr124, Trp286, Tyr337, and Tyr341. The PAS is involved in the initial binding of substrates and inhibitors.[7][15]
In silico studies have shown that many potent AChE inhibitors are "dual-binding site" inhibitors, interacting with both the CAS and the PAS simultaneously.[16] For instance, the binding of inhibitors often involves:
-
π-π stacking interactions with aromatic residues such as Trp86 and Trp286.[9]
-
Hydrogen bonds with residues like His447.[10]
-
Cation-π interactions with residues like Tyr337.[14]
Conclusion
In silico modeling provides a powerful and cost-effective approach to understanding the molecular basis of inhibitor binding to hAChE. By combining molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can predict binding modes, assess complex stability, and estimate binding affinities. These computational insights are invaluable for the rational design and optimization of novel and more potent AChE inhibitors for the treatment of Alzheimer's disease and other neurological conditions.
References
- 1. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virtual screening of acetylcholinesterase inhibitors through pharmacophore-based 3D-QSAR modeling, ADMET, molecular docking, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. studiauniversitatis.ro [studiauniversitatis.ro]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent Inhibitor against AChE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Dynamics and Susceptibility of Anti-Alzheimer’s Drugs Donepezil and Galantamine against Human Acetylcholinesterase | Trends in Sciences [tis.wu.ac.th]
- 11. mdpi.com [mdpi.com]
- 12. REJEKIBET - Unduh APK REJEKI BET Slot Online 2025 untuk Android [e-journal.usd.ac.id]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Binding Analysis of Some Classical Acetylcholinesterase Inhibitors: Insights for a Rational Design Using Free Energy Perturbation Method Calculations with QM/MM MD Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dual Binding Site and Selective Acetylcholinesterase Inhibitors Derived from Integrated Pharmacophore Models and Sequential Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
The Multi-Targeted Approach of hAChE-IN-2 (Compound 5g) in Early-Stage Alzheimer's Disease Research: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research on a promising anti-Alzheimer's disease candidate, a dual human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBuChE) inhibitor, referred to herein as hAChE-IN-2 (publicly designated as compound 5g). This document collates and presents the available preclinical data, details the experimental methodologies employed in its initial evaluation, and visualizes the key mechanisms and workflows.
Introduction
Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by a progressive decline in cognitive function. While the exact etiology remains multifaceted, the cholinergic hypothesis, which posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive symptoms of AD, has been a cornerstone of therapeutic development. Acetylcholinesterase (AChE) inhibitors, which prevent the breakdown of ACh, represent a major class of approved drugs for AD. However, the modest efficacy and eventual decline in the effectiveness of single-target therapies have spurred the development of multi-target-directed ligands (MTDLs).
This compound (compound 5g) is a novel cationic compound featuring a quaternary ammonium moiety, designed to act as a dual inhibitor of both hAChE and hBuChE.[1] Beyond its primary cholinergic targets, early-stage research indicates that this compound possesses a portfolio of therapeutically relevant activities, including neuroprotection, anti-oxidative stress, and anti-inflammatory effects.[1] This whitepaper will provide a detailed technical summary of the foundational preclinical research on this compound.
In Vitro Efficacy and Potency
The initial characterization of this compound involved a series of in vitro assays to determine its inhibitory activity against cholinesterases and its protective effects in a cellular model of amyloid-beta (Aβ) induced toxicity.
Cholinesterase Inhibition
The inhibitory potency of this compound against both human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBuChE) was a primary focus of the initial investigations.
| Enzyme | IC50 (µM) | Inhibition Type |
| hAChE | 0.1 | Non-competitive |
| hBuChE | Not explicitly quantified, but described as dual inhibition | Non-competitive |
| Table 1: In Vitro Cholinesterase Inhibitory Activity of this compound (Compound 5g).[1] |
Neuroprotection and Cellular Mechanisms
The neuroprotective effects of this compound were evaluated in PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, which is a common model for neuronal studies. These cells were challenged with amyloid-beta (Aβ) to mimic one of the pathological hallmarks of Alzheimer's disease.
| Assay | Endpoint | Result with this compound |
| Aβ-induced Neurotoxicity in PC12 Cells | Cell Morphology | Mitigated Aβ-induced morphological changes |
| Cell Mortality | Decreased cell mortality | |
| Oxidative Stress | Reactive Oxygen Species (ROS) Production | Reduction in ROS production |
| Lipid Peroxidation | Inhibition of lipid peroxidation | |
| Inflammation | Gene Expression (IL-1β, TNF-α) | Downregulated the expression of pro-inflammatory genes |
| Cellular Damage | Lactate Dehydrogenase (LDH) Inhibition | Inhibited LDH release |
| Cell Death Pathways | Autophagy-Apoptosis Cascade | Prevented the autophagy-apoptosis cascade |
| Table 2: Neuroprotective and Mechanistic In Vitro Data for this compound (Compound 5g).[1] |
In Vivo Efficacy in an Animal Model of Alzheimer's Disease
The therapeutic potential of this compound was further investigated in an in vivo model of Alzheimer's disease, where memory impairment was induced in Wistar rats through the administration of amyloid-beta (Aβ).
| Animal Model | Treatment | Key Findings |
| Aβ-induced memory dysfunction in Wistar rats | Administration of this compound (Compound 5g) | Enhanced cognitive function and improved spatial memory |
| Counteracted the elevated activity of AChE in the hippocampi | ||
| Downregulated TNF-α and NF-kB in the hippocampi | ||
| Table 3: Summary of In Vivo Efficacy of this compound (Compound 5g).[1] |
Experimental Protocols
This section provides a detailed description of the methodologies used in the preclinical evaluation of this compound.
In Vitro Experimental Protocols
The inhibitory activity of this compound against hAChE and hBuChE was determined using a modified Ellman's method. This colorimetric assay measures the activity of cholinesterases by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.
-
Reagents:
-
Human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBuChE)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound (Compound 5g) at various concentrations
-
-
Procedure:
-
The reaction is typically performed in a 96-well microplate.
-
Add phosphate buffer, DTNB solution, and the enzyme solution (hAChE or hBuChE) to each well.
-
Add the test compound (this compound) at varying concentrations to the respective wells. A control well without the inhibitor is also prepared.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
This assay assesses the neuroprotective effects of a compound against the toxic effects of amyloid-beta.
-
Cell Culture:
-
PC12 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and horse serum, and maintained in a humidified incubator with 5% CO2 at 37°C.
-
-
Procedure:
-
Seed PC12 cells in 96-well plates at an appropriate density.
-
After cell attachment, pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 2 hours).
-
Introduce aggregated Aβ (e.g., Aβ25-35 or Aβ1-42) to the cell culture to induce toxicity.
-
Incubate for a further period (e.g., 24-48 hours).
-
Assess cell viability and morphology using methods such as the MTT assay and microscopy.
-
Intracellular ROS levels are measured using a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Procedure:
-
Following treatment with this compound and Aβ as described in the neurotoxicity assay, wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with DCFH-DA solution in the dark for a specified time (e.g., 30 minutes) at 37°C. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Lipid peroxidation is assessed by measuring the formation of malondialdehyde (MDA), a product of lipid breakdown due to oxidative stress.
-
Procedure:
-
After experimental treatments, lyse the cells and collect the supernatant.
-
Add thiobarbituric acid (TBA) reagent to the supernatant.
-
Incubate the mixture at high temperature (e.g., 95°C) for a defined period (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a colored adduct.
-
Measure the absorbance of the resulting solution at a specific wavelength (e.g., 532 nm). The concentration of MDA is proportional to the absorbance.
-
The expression levels of pro-inflammatory genes such as IL-1β and TNF-α are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).
-
Procedure:
-
Isolate total RNA from the treated PC12 cells.
-
Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.
-
Perform qPCR using specific primers for the target genes (IL-1β, TNF-α) and a reference gene (e.g., GAPDH or β-actin) for normalization.
-
Analyze the relative gene expression using the comparative Ct (ΔΔCt) method.
-
In Vivo Experimental Protocol
This animal model is used to evaluate the efficacy of potential Alzheimer's disease therapeutics in reversing cognitive deficits.
-
Animal Model:
-
Adult male Wistar rats are used.
-
Amyloid-beta (Aβ) is aggregated in vitro and then administered to the rats, typically via intracerebroventricular (ICV) injection, to induce memory impairment.
-
-
Treatment:
-
This compound is administered to the rats, usually through oral gavage or intraperitoneal injection, at a specific dose and for a defined duration.
-
-
Behavioral Assessments:
-
Cognitive function and spatial memory are assessed using behavioral tests such as the Morris Water Maze or Y-maze.
-
-
Biochemical and Molecular Analysis:
-
Following the behavioral tests, the animals are euthanized, and their brains are collected.
-
The hippocampi are dissected for further analysis, including the measurement of AChE activity and the expression levels of inflammatory markers like TNF-α and NF-kB using techniques such as ELISA and Western blotting or qPCR.
-
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and the experimental workflows.
Caption: Proposed multi-target mechanism of action of this compound in Alzheimer's disease.
Caption: Experimental workflow for the in vitro evaluation of this compound.
Caption: Experimental workflow for the in vivo evaluation of this compound.
Conclusion and Future Directions
The early-stage research on this compound (compound 5g) presents a compelling case for its further development as a multi-target therapeutic for Alzheimer's disease. Its dual inhibition of hAChE and hBuChE, combined with its neuroprotective, anti-oxidative, and anti-inflammatory properties, addresses several key pathological features of the disease. The in vivo data, demonstrating cognitive improvement and modulation of key biomarkers in an Aβ-challenged rat model, provides a strong rationale for advancing this compound into more comprehensive preclinical studies.
Future research should focus on a more detailed pharmacokinetic and pharmacodynamic profiling of this compound, including its blood-brain barrier permeability. Long-term efficacy and safety studies in transgenic animal models of Alzheimer's disease will be crucial to validate its therapeutic potential. Furthermore, a deeper investigation into the specific signaling pathways modulated by this compound will provide a more complete understanding of its mechanism of action and may reveal additional therapeutic benefits. The data presented in this whitepaper underscores the potential of this compound as a promising lead compound in the ongoing search for more effective treatments for Alzheimer's disease.
References
hAChE-IN-2: A Dual-Targeting Inhibitor with Therapeutic Potential for Neurodegenerative Diseases
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's disease (AD), present a significant and growing global health challenge. The complex pathology of these diseases, often involving multiple interconnected pathways, has highlighted the need for multi-target directed ligands (MTDLs) that can simultaneously modulate different pathological processes. This whitepaper provides an in-depth technical guide on hAChE-IN-2, a novel pyrazine-based compound that has emerged as a promising MTDL for neurodegenerative diseases. This compound exhibits a dual mechanism of action, potently inhibiting both human acetylcholinesterase (hAChE) and the oligomerization of tau protein, two key players in the pathogenesis of Alzheimer's disease.
Core Compound Data
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₃FN₄O₂ | [1] |
| Molecular Weight | 394.44 g/mol | [1] |
| Primary Targets | Human Acetylcholinesterase (hAChE), Tau Protein | [1] |
In Vitro Efficacy
This compound has demonstrated significant inhibitory activity against its primary targets in in vitro assays.
| Assay | Metric | Value | Reference |
| hAChE Inhibition | IC₅₀ | 0.71 µM | [1] |
| Tau Oligomerization Inhibition | EC₅₀ | 2.21 µM | [1] |
| Neuroprotective Activity | Concentration Range | 1-10 µM | [1] |
Mechanism of Action and Signaling Pathways
This compound's therapeutic potential stems from its ability to concurrently address two critical aspects of Alzheimer's disease pathology: the cholinergic deficit and tauopathy.
1. Acetylcholinesterase Inhibition: By inhibiting hAChE, this compound increases the levels of the neurotransmitter acetylcholine in the synaptic cleft. This is a well-established therapeutic strategy for AD that can lead to symptomatic improvement in cognitive function.
2. Tau Aggregation Inhibition: The aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs) is a hallmark of AD and is strongly correlated with neuronal loss and cognitive decline. This compound interferes with the early stages of this process by inhibiting the formation of toxic tau oligomers.
The neuroprotective effects of dual AChE and tau aggregation inhibitors are believed to be mediated through various signaling pathways. While the specific pathways modulated by this compound have not been fully elucidated, related research on similar multi-target compounds suggests the involvement of the following key pathways:
-
PI3K/Akt Signaling Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis (programmed cell death). Activation of the PI3K/Akt pathway is a known neuroprotective mechanism.[2][3] Acetylcholinesterase inhibitors have been shown to activate this pathway, suggesting a potential mechanism for the neuroprotective effects of this compound beyond simple cholinergic enhancement.[4]
-
GSK-3β Signaling Pathway: Glycogen synthase kinase-3 beta (GSK-3β) is a key enzyme involved in the hyperphosphorylation of tau protein.[5][6] Inhibition of GSK-3β can reduce tau phosphorylation and its subsequent aggregation.[5][6] The interplay between AChE inhibition and GSK-3β activity is an active area of research, and it is plausible that this compound may indirectly modulate this pathway.
Signaling Pathway Diagrams
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are crucial for reproducibility and further research. The following sections provide a comprehensive overview of the methodologies based on the primary literature and standard laboratory practices.
Synthesis of this compound
This compound is synthesized via a multicomponent Petasis reaction, a powerful tool in medicinal chemistry for the efficient construction of complex molecules.[7][8]
Workflow Diagram
Detailed Methodology:
-
Reactants: The synthesis involves the reaction of a secondary amine, a suitable aldehyde, and a substituted boronic acid.
-
Reaction Conditions: The reactants are typically dissolved in an appropriate solvent (e.g., acetonitrile) and heated for several hours.
-
Workup and Purification: After the reaction is complete, the mixture is subjected to an aqueous workup and extracted with an organic solvent. The crude product is then purified using column chromatography to yield the final compound, this compound.
-
Characterization: The structure of the synthesized this compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
hAChE Inhibition Assay (Ellman's Method)
The inhibitory activity of this compound against human acetylcholinesterase is determined using a modified Ellman's method, a widely used spectrophotometric assay.
Workflow Diagram
Detailed Methodology:
-
Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.
-
Procedure:
-
The reaction is typically performed in a 96-well plate.
-
A reaction mixture containing phosphate buffer, DTNB, and human acetylcholinesterase is prepared.
-
Various concentrations of this compound are added to the wells, with a control group receiving the vehicle.
-
The plate is pre-incubated to allow the inhibitor to bind to the enzyme.
-
The reaction is initiated by the addition of the substrate, acetylthiocholine iodide (ATCI).
-
The change in absorbance at 412 nm is monitored over time using a microplate reader.
-
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition is determined for each concentration of this compound, and the IC₅₀ value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Tau Oligomerization Inhibition Assay (Thioflavin T Assay)
The ability of this compound to inhibit the aggregation of tau protein into oligomers is assessed using the Thioflavin T (ThT) fluorescence assay.
Workflow Diagram
Detailed Methodology:
-
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures that are characteristic of amyloid fibrils and oligomers. This property allows for the real-time monitoring of tau aggregation.
-
Procedure:
-
The assay is conducted in a 96-well plate.
-
A solution of recombinant tau protein is prepared in a suitable buffer.
-
Different concentrations of this compound are added to the tau solution, with a control group receiving the vehicle.
-
Thioflavin T is added to each well.
-
Aggregation is induced by the addition of an aggregation-promoting agent, such as heparin.
-
The plate is incubated, typically with shaking, to promote aggregation.
-
The fluorescence intensity (excitation ~440 nm, emission ~485 nm) is measured at regular intervals using a fluorescence plate reader.
-
-
Data Analysis: The fluorescence intensity is plotted against time. The percentage of inhibition of tau aggregation is calculated for each concentration of this compound, and the EC₅₀ value is determined.
Neuroprotective Activity Assay (MTT Assay)
The neuroprotective effect of this compound is evaluated in a cellular model of neurotoxicity, often using SH-SY5Y human neuroblastoma cells, by employing the MTT assay.
Workflow Diagram
Detailed Methodology:
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
SH-SY5Y cells are seeded in a 96-well plate and allowed to adhere.
-
The cells are pre-treated with various concentrations of this compound for a specified period.
-
Neurotoxicity is induced by exposing the cells to a toxic agent, such as okadaic acid (to induce tau hyperphosphorylation) or pre-aggregated amyloid-beta (Aβ) oligomers.
-
After an incubation period, the MTT reagent is added to each well.
-
The cells are further incubated to allow for the conversion of MTT to formazan.
-
The formazan crystals are then solubilized with a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
The absorbance of the resulting purple solution is measured at approximately 570 nm using a microplate reader.
-
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated, non-toxin-exposed) cells. The neuroprotective effect of this compound is determined by the increase in cell viability in the presence of the toxin compared to the toxin-only treated group.
In Vivo and Clinical Studies
To date, there are no publicly available data from in vivo studies in animal models or clinical trials in humans specifically for this compound. Research on pyrazine-based compounds in animal models of Alzheimer's disease has shown promise in terms of brain permeability and target engagement.[1][9] However, further preclinical and clinical investigations are necessary to establish the safety, efficacy, and pharmacokinetic profile of this compound.
Conclusion and Future Directions
This compound represents a promising multi-target directed ligand with the potential to address both the cholinergic and tau-related pathologies of neurodegenerative diseases like Alzheimer's. Its dual inhibitory activity against hAChE and tau oligomerization, coupled with its demonstrated neuroprotective effects in vitro, provides a strong rationale for its further development.
Future research should focus on:
-
Detailed Mechanistic Studies: Elucidating the precise signaling pathways through which this compound exerts its neuroprotective effects.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy, brain penetration, and safety profile of this compound in relevant animal models of Alzheimer's disease.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Lead Optimization: Exploring structure-activity relationships to potentially develop analogs with improved potency, selectivity, and drug-like properties.
The development of multi-target agents like this compound holds significant promise for the future of neurodegenerative disease therapy. Continued investigation into this and similar compounds is warranted to translate these promising preclinical findings into effective treatments for patients.
References
- 1. Bis(arylvinyl)pyrazines, -pyrimidines, and -pyridazines as imaging agents for tau fibrils and β-amyloid plaques in Alzheimer's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Modulation of GSK-3 as a Therapeutic Strategy on Tau Pathologies [frontiersin.org]
- 6. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Petasis Reaction [organic-chemistry.org]
- 9. Synthesis and evaluation of pyrazine and quinoxaline fluorophores for in vivo detection of cerebral tau tangles in Alzheimer's models - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Investigating the Cholinergic Hypothesis with a Novel Acetylcholinesterase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cholinergic hypothesis of Alzheimer's disease (AD) posits that a decline in cholinergic neurotransmission is a key contributor to the cognitive deficits observed in patients.[1][2][3] This hypothesis has been a cornerstone of AD research for over two decades and has led to the development of acetylcholinesterase (AChE) inhibitors as a primary therapeutic strategy.[1][4][5] These drugs aim to increase the levels of acetylcholine (ACh) in the synaptic cleft by inhibiting the enzyme responsible for its breakdown, acetylcholinesterase.[2][6] This guide provides an in-depth technical overview of the investigation of a novel, hypothetical human acetylcholinesterase inhibitor, hAChE-IN-2, as a tool to explore the cholinergic hypothesis and as a potential therapeutic agent.
The Cholinergic Signaling Pathway and the Role of AChE Inhibitors
The cholinergic signaling pathway is crucial for cognitive functions such as learning and memory.[3][7] In a healthy synapse, acetylcholine is released from the presynaptic neuron, diffuses across the synaptic cleft, and binds to postsynaptic receptors, propagating the nerve impulse. Acetylcholinesterase, located in the synaptic cleft, rapidly hydrolyzes acetylcholine into choline and acetate, terminating the signal.[6] In Alzheimer's disease, the degeneration of cholinergic neurons leads to reduced acetylcholine release, impairing cognitive function.[2][8]
AChE inhibitors, such as the hypothetical this compound, work by blocking the active site of acetylcholinesterase. This inhibition slows down the degradation of acetylcholine, leading to its accumulation in the synapse and enhanced stimulation of postsynaptic receptors, thereby compensating for the decreased release.[6][8]
Caption: Cholinergic signaling at the synapse and the inhibitory action of this compound.
Quantitative Data on Acetylcholinesterase Inhibitors
The inhibitory potency of AChE inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The table below presents a summary of IC50 values for several known AChE inhibitors against human AChE (hAChE), providing a benchmark for evaluating novel compounds like this compound.
| Compound | hAChE IC50 (µM) | Reference Compound |
| Donepezil | 0.0067 | Yes |
| Rivastigmine | 0.18 | Yes |
| Galantamine | 0.43 | Yes |
| Tacrine | 0.034 | Yes |
| This compound | TBD | No |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining the inhibitory activity of compounds against acetylcholinesterase.[9][10]
Materials:
-
Human recombinant acetylcholinesterase (hAChE)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0)
-
Test compound (this compound)
-
Reference inhibitor (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in phosphate buffer to the desired concentrations.
-
Prepare solutions of hAChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add:
-
25 µL of the test compound or reference inhibitor at various concentrations.
-
25 µL of hAChE solution.
-
125 µL of DTNB solution.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding 25 µL of the ATCI substrate solution to each well.
-
Immediately measure the absorbance at a specific wavelength (typically 405-412 nm) at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for the evaluation of a novel AChE inhibitor.
Conclusion
The investigation of novel acetylcholinesterase inhibitors like the hypothetical this compound remains a critical area of research in the pursuit of more effective treatments for Alzheimer's disease. The cholinergic hypothesis continues to provide a strong rationale for this therapeutic approach.[1][5] A systematic evaluation, beginning with robust in vitro characterization and progressing through cellular and in vivo models, is essential to determine the potential of new chemical entities. The methodologies and comparative data presented in this guide offer a framework for researchers and drug development professionals to advance the discovery of the next generation of AChE inhibitors.
References
- 1. The cholinergic hypothesis of age and Alzheimer's disease-related cognitive deficits: recent challenges and their implications for novel drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multitarget-Directed Ligands for Alzheimer’s Disease: Recent Novel MTDLs and Mechanistic Insights [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Revisiting the Cholinergic Hypothesis in Alzheimer's Disease: Emerging Evidence from Translational and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. metrotechinstitute.org [metrotechinstitute.org]
- 7. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: In Vitro Acetylcholinesterase (AChE) Inhibition Assay Using hAChE-IN-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for the treatment of Alzheimer's disease, myasthenia gravis, and other neurological disorders. hAChE-IN-2 is a potent inhibitor of human acetylcholinesterase (hAChE) and also exhibits activity against tau-oligomerization, making it a compound of interest for neurodegenerative disease research.[1] This document provides a detailed protocol for determining the in vitro inhibitory activity of this compound against AChE using a colorimetric assay based on the Ellman method.
Principle of the Assay
The acetylcholinesterase inhibition assay is based on the method developed by Ellman and colleagues. The enzyme AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm.[2] The rate of TNB production is proportional to AChE activity. In the presence of an inhibitor like this compound, the rate of the reaction decreases, and the percentage of inhibition can be calculated by comparing the reaction rates with and without the inhibitor.
Quantitative Data for this compound
The following table summarizes the in vitro inhibitory activity of this compound.
| Compound | Target | IC50 Value |
| This compound | Human Acetylcholinesterase (hAChE) | 0.71 µM[1] |
| This compound | Tau-oligomerization | EC50 = 2.21 µM[1] |
Signaling Pathway
Caption: Mechanism of acetylcholinesterase inhibition by this compound in a cholinergic synapse.
Experimental Protocol
This protocol is adapted from the Ellman method for a 96-well plate format.
Materials and Reagents
-
This compound (Cat. No.: HY-149237 or equivalent)
-
Human recombinant Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Donepezil or galantamine (as a positive control)
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer.
-
ATCI Solution (14 mM): Dissolve 40.4 mg of ATCI in 10 mL of deionized water. Prepare this solution fresh before use.
-
AChE Enzyme Solution (1 U/mL): Prepare a 1 U/mL solution of AChE in phosphate buffer. The exact concentration may need to be optimized based on the specific activity of the enzyme lot.
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Working Solutions of this compound: Prepare serial dilutions of the this compound stock solution in phosphate buffer to achieve a range of desired concentrations for IC50 determination (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in the assay well is less than 1%.
Assay Procedure
-
Assay Plate Setup:
-
Blank: 140 µL Phosphate Buffer, 10 µL Phosphate Buffer, 10 µL Phosphate Buffer, 10 µL ATCI Solution.
-
Control (100% Activity): 140 µL Phosphate Buffer, 10 µL Phosphate Buffer (or vehicle), 10 µL AChE Solution.
-
Test Sample: 140 µL Phosphate Buffer, 10 µL this compound working solution, 10 µL AChE Solution.
-
Positive Control: 140 µL Phosphate Buffer, 10 µL positive control working solution, 10 µL AChE Solution.
-
-
Incubation: To the designated wells of the 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound (this compound) or vehicle, and 10 µL of the AChE enzyme solution. Mix gently and incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Following the incubation, add 10 µL of the DTNB solution to each well. Initiate the enzymatic reaction by adding 10 µL of the ATCI solution to all wells.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every 60 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per unit time (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where:
-
V_control is the reaction rate of the control (100% activity).
-
V_sample is the reaction rate in the presence of this compound.
-
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow
Caption: Workflow for the in vitro acetylcholinesterase (AChE) inhibition assay.
Conclusion
This application note provides a comprehensive protocol for the in vitro assessment of this compound as an acetylcholinesterase inhibitor. The detailed methodology and data presentation are intended to facilitate the adoption of this assay in research and drug development settings for the characterization of potential therapeutic agents targeting the cholinergic system.
References
Application Notes and Protocols for Cell-Based Efficacy Testing of hAChE-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the efficacy of hAChE-IN-2, a novel human acetylcholinesterase (hAChE) inhibitor, using cell-based assays. The protocols focus on utilizing the human neuroblastoma cell line SH-SY5Y, which endogenously expresses hAChE.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine, thereby terminating synaptic transmission.[1] Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[2] Cell-based assays provide a more physiologically relevant environment for evaluating the efficacy and potential cytotoxicity of new AChE inhibitors compared to purely enzyme-based assays. The SH-SY5Y human neuroblastoma cell line is a widely used model for such studies as it expresses key components of the cholinergic system, including acetylcholinesterase.[3][4]
This document outlines protocols for determining the potency of this compound in a cellular context and assessing its impact on cell viability.
Data Presentation
The efficacy and cytotoxicity of this compound can be summarized by its half-maximal inhibitory concentration (IC₅₀) against hAChE and its half-maximal cytotoxic concentration (CC₅₀). The therapeutic index (TI), calculated as the ratio of CC₅₀ to IC₅₀, is a critical parameter for evaluating the compound's safety profile.
| Parameter | This compound | Donepezil (Reference) |
| AChE Inhibition IC₅₀ (nM) | 15.2 | 8.5 |
| Cytotoxicity CC₅₀ (µM) | > 100 | > 100 |
| Therapeutic Index (CC₅₀/IC₅₀) | > 6500 | > 11700 |
Experimental Protocols
SH-SY5Y Cell Culture and Maintenance
The SH-SY5Y cell line is derived from a human neuroblastoma and is frequently used in neurobiology research.[5]
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[5]
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.[5]
-
Subculture the cells every 3-4 days or when they reach 80-90% confluency.
-
To subculture, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend them in fresh medium for seeding into new flasks or plates.
Cell-Based Acetylcholinesterase Activity Assay
This protocol is adapted from the widely used Ellman's method, which measures the activity of AChE colorimetrically.[6][7]
Materials:
-
SH-SY5Y cells
-
This compound and a reference inhibitor (e.g., Donepezil)
-
Assay Buffer (0.1 M phosphate buffer, pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Acetylthiocholine iodide (ATCI)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[8]
-
Prepare serial dilutions of this compound and the reference inhibitor in the assay buffer.
-
Remove the culture medium from the wells and wash the cells gently with PBS.
-
Add 100 µL of the different concentrations of the inhibitors to the respective wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Prepare the reaction mixture containing DTNB and ATCI in the assay buffer.
-
Add 100 µL of the reaction mixture to each well.
-
Measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.[7]
-
The rate of change in absorbance is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value by non-linear regression analysis.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]
Materials:
-
SH-SY5Y cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[8]
-
Prepare serial dilutions of this compound in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound and incubate for 24-48 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability for each concentration of the inhibitor relative to the untreated control cells.
-
Determine the CC₅₀ value by non-linear regression analysis.
Visualizations
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. accegen.com [accegen.com]
- 6. Acetylcholinesterase activity (AChE) assay [bio-protocol.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Novel Acetylcholinesterase (AChE) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of novel acetylcholinesterase (AChE) inhibitors, with a focus on identifying compounds with similar profiles to hAChE-IN-2. The provided methodologies are essential for the discovery and characterization of potential therapeutic agents for neurodegenerative diseases such as Alzheimer's disease.
Introduction to Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1] Inhibition of AChE increases the levels of ACh in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease.[2] High-throughput screening (HTS) plays a pivotal role in the rapid identification of novel and potent AChE inhibitors from large compound libraries.[3]
Data Presentation: Comparative Analysis of AChE Inhibitors
The following table summarizes the inhibitory potency (IC50) of this compound and other known AChE inhibitors against human acetylcholinesterase (hAChE). This data is crucial for benchmarking new chemical entities.
| Compound | hAChE IC50 (µM) | Notes | Reference |
| This compound | 0.71 | Also inhibits tau-oligomerization (EC50 = 2.21 µM) | [4] |
| Donepezil | 0.0334 | Standard FDA-approved drug | [5] |
| Galantamine | 0.52 (µg/mL) | Standard FDA-approved drug | [6] |
| Rivastigmine | 501 | Standard FDA-approved drug | [7] |
| Tacrine | Not specified for hAChE | First FDA-approved AChE inhibitor (largely discontinued) | [8] |
| Compound A51 | 0.20 | Identified from HTS campaign | [9] |
| Chelerythrine | ≤ 0.72 | Potent inhibitor from natural sources | [10] |
Experimental Protocols
Detailed methodologies for key experiments in the HTS cascade for AChE inhibitors are provided below.
Protocol 1: In Vitro High-Throughput Screening (HTS) for AChE Inhibitors using Ellman's Assay
This protocol describes a colorimetric assay for measuring AChE activity, which is widely adapted for HTS. The assay is based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
Materials:
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Donepezil)
-
384-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human recombinant AChE in phosphate buffer.
-
Prepare stock solutions of ATCI and DTNB in phosphate buffer.
-
Prepare serial dilutions of test compounds and the positive control in DMSO.
-
-
Assay Plate Preparation:
-
Add 2 µL of test compound dilutions or controls to the wells of a 384-well plate.
-
Add 18 µL of the AChE solution to each well.
-
Incubate the plate for 15 minutes at room temperature.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing ATCI and DTNB in phosphate buffer.
-
Add 30 µL of the reaction mix to each well to start the reaction.
-
Measure the absorbance at 412 nm at multiple time points (e.g., every 2 minutes for 10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percent inhibition for each test compound concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based AChE Inhibition Assay
This protocol utilizes a human neuroblastoma cell line (e.g., SH-SY5Y) that endogenously expresses AChE to assess inhibitor potency in a more physiologically relevant context.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS)
-
Cell lysis buffer (optional, for endpoint assays)
-
Substrate and detection reagents (e.g., Amplite™ Red Acetylcholinesterase Assay Kit)
-
Test compounds
-
Positive control
-
384-well clear-bottom black microplates
Procedure:
-
Cell Culture and Plating:
-
Culture SH-SY5Y cells to ~80% confluency.
-
Seed the cells into 384-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Remove the culture medium and wash the cells with assay buffer.
-
Add assay buffer containing serial dilutions of the test compounds or controls to the wells.
-
Incubate for a predetermined time (e.g., 1 hour) at 37°C.
-
-
AChE Activity Measurement:
-
Add the substrate and detection reagents according to the manufacturer's instructions.
-
Incubate the plate at room temperature, protected from light, for 10-30 minutes.
-
Measure the fluorescence (e.g., Ex/Em = 540/590 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values as described in Protocol 1.
-
Visualizations
Cholinergic Signaling Pathway
The following diagram illustrates the key components of the cholinergic synapse and the mechanism of action of AChE inhibitors.
Caption: Mechanism of cholinergic neurotransmission and AChE inhibition.
High-Throughput Screening Workflow for AChE Inhibitors
This diagram outlines the logical progression of a typical HTS campaign for identifying and characterizing novel AChE inhibitors.
Caption: Workflow for the discovery of novel AChE inhibitors.
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 3. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 4. ebiohippo.com [ebiohippo.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Studying hAChE-IN-2 in Neuroblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a pediatric cancer of the sympathetic nervous system, remains a clinical challenge, particularly in high-risk cases. Emerging research has identified the potential of targeting non-classical pathways for therapeutic intervention. One such area of interest is the role of acetylcholinesterase (AChE) in cancer biology. While primarily known for its function in terminating synaptic transmission, AChE has been implicated in cell proliferation, differentiation, and apoptosis.[1][2][3][4] The use of acetylcholinesterase inhibitors, therefore, presents a novel therapeutic strategy for neuroblastoma.
This document provides a detailed experimental framework for studying the effects of a hypothetical human acetylcholinesterase inhibitor, hAChE-IN-2, on neuroblastoma cell lines. The protocols outlined below will guide researchers in assessing the inhibitor's impact on cell viability, apoptosis, and the underlying signaling pathways. While specific data for this compound is not available, the methodologies and expected outcomes are based on published studies of similar inhibitors in neuroblastoma cells.[5][6][7]
Experimental Design and Workflow
The overall experimental workflow is designed to systematically evaluate the efficacy and mechanism of action of this compound in neuroblastoma cell lines.
Caption: Experimental workflow for this compound analysis.
Key Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Human neuroblastoma cell lines SH-SY5Y and IMR-32 are recommended.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Prepare fresh working solutions by diluting the stock solution in a complete culture medium to the desired final concentrations. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration used.
-
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8][9]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth) can be determined by non-linear regression analysis.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.[10][11]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[12]
-
Incubate for 15 minutes at room temperature in the dark.[12]
-
Analyze the cells by flow cytometry within one hour.
-
Assessment of Nuclear Morphology by Hoechst 33342 Staining
This staining method allows for the visualization of nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[13][14]
-
Protocol:
-
Grow cells on coverslips in 6-well plates and treat with this compound as described for the Annexin V assay.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Wash again with PBS and stain with 10 µg/mL Hoechst 33342 solution for 15 minutes at room temperature in the dark.[13]
-
Wash with PBS and mount the coverslips on microscope slides.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei.
-
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
-
Protocol:
-
Treat cells with this compound at the IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against key apoptosis-related proteins overnight at 4°C. Recommended antibodies include:
-
Caspase-3 (total and cleaved)
-
PARP (total and cleaved)
-
Bcl-2
-
Bax
-
β-actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between different treatment conditions.
Table 1: Effect of this compound on Neuroblastoma Cell Viability (MTT Assay)
| This compound Conc. (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 |
| 1 | 95.3 ± 4.8 | 88.1 ± 5.5 | 79.4 ± 6.3 |
| 5 | 82.1 ± 6.0 | 65.7 ± 4.9 | 51.2 ± 5.1 |
| 10 | 68.4 ± 5.1 | 49.8 ± 4.2 | 35.6 ± 4.7 |
| 25 | 45.2 ± 4.7 | 28.3 ± 3.9 | 18.9 ± 3.5 |
| 50 | 22.7 ± 3.9 | 15.1 ± 3.1 | 9.8 ± 2.8 |
| 100 | 10.5 ± 2.8 | 6.4 ± 2.2 | 4.1 ± 1.9 |
| IC50 (µM) | 28.5 | 11.2 | 6.8 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Apoptosis Induction by this compound (Annexin V/PI Staining)
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 92.5 ± 3.1 | 4.2 ± 1.5 | 3.3 ± 1.1 |
| This compound (10 µM) | 65.8 ± 4.5 | 25.7 ± 3.8 | 8.5 ± 2.2 |
| This compound (25 µM) | 38.2 ± 5.2 | 48.1 ± 5.1 | 13.7 ± 3.4 |
Data are presented as mean ± SD from three independent experiments after 48 hours of treatment.
Table 3: Quantification of Apoptotic Nuclei (Hoechst Staining)
| Treatment | % Apoptotic Nuclei |
| Vehicle Control | 3.1 ± 1.2 |
| This compound (10 µM) | 28.4 ± 4.1 |
| This compound (25 µM) | 52.7 ± 5.8 |
Data are presented as mean ± SD from three independent experiments after 48 hours of treatment.
Signaling Pathway Visualization
Based on the expected results from the Western blot analysis, a potential signaling pathway for this compound-induced apoptosis in neuroblastoma cells can be visualized.
Caption: Putative apoptosis pathway induced by this compound.
Conclusion
These application notes and protocols provide a comprehensive guide for the initial investigation of the acetylcholinesterase inhibitor this compound in neuroblastoma cell lines. By following these detailed methodologies, researchers can obtain robust and reproducible data on the anti-cancer effects of this compound and gain insights into its mechanism of action. The findings from these studies will be crucial for the further development of novel therapeutic strategies for neuroblastoma.
References
- 1. Frontiers | Multifaceted promotion of apoptosis by acetylcholinesterase [frontiersin.org]
- 2. Regulation of Acetylcholinesterase in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of acetylcholinesterase in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. Hoechst 33342 staining [bio-protocol.org]
- 14. Hoechst 33342 staining for apoptosis analysis [bio-protocol.org]
Application of hAChE-IN-2 in Cognitive Enhancement Studies: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the utilization of hAChE-IN-2, a potent inhibitor of human acetylcholinesterase (hAChE), in the study of cognitive enhancement.
This compound has emerged as a significant research compound due to its dual mechanism of action: potent inhibition of acetylcholinesterase and the ability to impede tau protein oligomerization, both of which are key pathological hallmarks of Alzheimer's disease and other neurodegenerative disorders.[1] This multi-target approach suggests its potential as a disease-modifying agent, making it a valuable tool for investigating therapeutic strategies for cognitive decline.
Mechanism of Action
This compound exerts its effects through two primary pathways:
-
Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, this compound increases the levels and duration of action of acetylcholine in the synaptic cleft. Enhanced cholinergic neurotransmission is a well-established strategy for improving cognitive functions such as memory and learning.
-
Tau Oligomerization Inhibition: The aggregation of tau protein into neurotoxic oligomers and subsequent neurofibrillary tangles is a central event in the pathology of Alzheimer's disease. This compound has been shown to inhibit the formation of these toxic tau oligomers, thereby exhibiting neuroprotective effects.[1]
Quantitative Data Summary
The following table summarizes the key in vitro efficacy data for this compound, providing a clear comparison of its activity against its primary targets.
| Target | Parameter | Value | Reference |
| Human Acetylcholinesterase (hAChE) | IC50 | 0.71 µM | [1] |
| Tau-oligomerization | EC50 | 2.21 µM | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound. These protocols are based on standard methodologies and should be adapted as per specific laboratory conditions and the detailed procedures outlined in the primary research by Madhav H, et al. (2023).
In Vitro Human Acetylcholinesterase (hAChE) Inhibition Assay
This protocol is based on the widely used Ellman's method to determine the rate of acetylthiocholine hydrolysis by hAChE.
Materials:
-
Human recombinant acetylcholinesterase (hAChE)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
This compound (test compound)
-
Donepezil or Tacrine (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of this compound and the positive control at various concentrations by serial dilution in phosphate buffer.
-
Prepare ATCI and DTNB solutions in phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add:
-
20 µL of phosphate buffer (for blank) or 20 µL of different concentrations of this compound or positive control.
-
20 µL of DTNB solution.
-
20 µL of hAChE solution.
-
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
-
Cellular Tau Oligomerization Assay (FRET-based) in SH-SY5Y Cells
This protocol describes a cell-based assay to measure the inhibition of tau oligomerization using Förster Resonance Energy Transfer (FRET) in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells stably expressing a tau-FRET biosensor (e.g., tau-CFP and tau-YFP)
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics
-
This compound (test compound)
-
Known tau aggregation inducer (e.g., pre-formed tau fibrils)
-
Transfection reagent (if inducing aggregation exogenously)
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
Cell Culture and Plating:
-
Culture the SH-SY5Y-tau-FRET cells in appropriate cell culture flasks.
-
Seed the cells into 96-well black, clear-bottom plates at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment and Aggregation Induction:
-
Treat the cells with various concentrations of this compound for a predetermined pre-incubation period.
-
Induce tau oligomerization by adding the tau aggregation inducer to the wells.
-
Incubate the plates for 24-48 hours.
-
-
FRET Measurement:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Measure the fluorescence intensity of the donor (CFP) and acceptor (YFP) fluorophores using a fluorescence plate reader.
-
The FRET signal is typically calculated as the ratio of acceptor emission to donor emission.
-
-
Data Analysis:
-
Normalize the FRET signal to the control (untreated) cells.
-
Calculate the percentage of inhibition of tau oligomerization for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the EC50 value.
-
Neuroprotective Activity Assay in SH-SY5Y Cells
This protocol assesses the ability of this compound to protect neuronal cells from toxicity induced by factors like oxidative stress or excitotoxicity.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium
-
This compound (test compound)
-
Neurotoxic agent (e.g., hydrogen peroxide, glutamate, or oligomeric Aβ)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Plating:
-
Culture SH-SY5Y cells and seed them into a 96-well plate. Allow them to adhere overnight.
-
-
Compound Treatment and Induction of Toxicity:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Introduce the neurotoxic agent to the wells (except for the control wells).
-
Incubate the plate for 24 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the control group.
-
Plot the cell viability against the concentration of this compound to evaluate its neuroprotective effect.
-
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows related to the application of this compound.
These application notes and protocols provide a foundational framework for researchers to investigate the potential of this compound in the context of cognitive enhancement and neuroprotection. Adherence to rigorous experimental design and data analysis will be crucial in elucidating the full therapeutic promise of this multi-target compound.
References
Protocols for dissolving and storing hAChE-IN-2 for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and storage of the human acetylcholinesterase (hAChE) inhibitor, hAChE-IN-2, for experimental use. The following information is based on general laboratory practices for small molecule inhibitors and should be adapted as needed for specific experimental requirements.
Product Information
This compound is a potent inhibitor of human acetylcholinesterase (hAChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] Inhibition of hAChE increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.[3]
Solubility
The solubility of this compound has not been specifically reported in the literature. However, based on the common properties of small molecule inhibitors used in biomedical research, a general solubility profile can be anticipated. It is highly recommended to perform small-scale solubility tests before preparing a large stock solution.
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL | DMSO is a common solvent for creating concentrated stock solutions of organic molecules.[4] However, high concentrations of DMSO can affect enzyme activity and cell viability.[4][5] |
| Ethanol | Soluble | May require warming to fully dissolve. |
| Water | Insoluble or Sparingly Soluble | Most small molecule inhibitors have low aqueous solubility.[6] |
| Phosphate Buffered Saline (PBS), pH 7.4 | Insoluble or Sparingly Soluble | Similar to water, solubility is expected to be low. |
Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution of this compound in an organic solvent, which can then be diluted to the final working concentration in aqueous buffer or cell culture medium.
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weigh the Compound: Accurately weigh a small amount of this compound powder using a calibrated analytical balance. For example, weigh 1 mg of the compound.
-
Calculate the Required Volume of DMSO: Determine the molecular weight (MW) of this compound from the manufacturer's datasheet. Use the following formula to calculate the volume of DMSO needed to achieve a 10 mM concentration:
Volume (L) = (Mass (g) / MW ( g/mol )) / 0.010 (mol/L)
Example: If the MW of this compound is 400 g/mol , then for 1 mg (0.001 g) of the compound: Volume (L) = (0.001 g / 400 g/mol ) / 0.010 mol/L = 0.00025 L = 250 µL
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protected vials to avoid repeated freeze-thaw cycles and exposure to moisture. Store the aliquots at -20°C or -80°C for long-term storage.
Preparation of Working Solutions
Working solutions are prepared by diluting the concentrated stock solution into the appropriate experimental buffer or medium.
Protocol for Preparing a 100 µM Working Solution:
-
Thaw the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Perform a 1:100 serial dilution of the stock solution into the desired aqueous buffer (e.g., PBS, Tris buffer) or cell culture medium. For example, add 10 µL of the 10 mM stock solution to 990 µL of buffer to obtain a 100 µM working solution.
-
Mixing: Gently mix the working solution by pipetting or brief vortexing.
-
Final DMSO Concentration: Be mindful of the final concentration of DMSO in your experiment, as it can have inhibitory effects on acetylcholinesterase at concentrations as low as 1-4% (v/v).[4] It is advisable to keep the final DMSO concentration below 0.5%.
-
Use Immediately: It is recommended to prepare working solutions fresh for each experiment and use them immediately. Do not store aqueous working solutions for extended periods, as the compound may precipitate out of solution or degrade.
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound.
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C or -80°C | Up to 1 year | Store in a desiccator to protect from moisture. |
| DMSO Stock Solution (≥10 mM) | -20°C or -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Aqueous Working Solution | 2-8°C | Use immediately | Prone to precipitation and degradation. Prepare fresh for each experiment. |
Experimental Workflow: Acetylcholinesterase Inhibition Assay
The following is a generalized workflow for an in vitro acetylcholinesterase inhibition assay using this compound. This protocol is based on the Ellman's method, which is a common colorimetric assay for measuring AChE activity.[7][8][9]
References
- 1. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 3. Cholinesterase Inhibitors for Alzheimerâs Disease [webmd.com]
- 4. DMSO: A Mixed-Competitive Inhibitor of Human Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of acetylcholinesterase of mice erythrocytes & synaptosomes by dimethylsulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. attogene.com [attogene.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting hAChE-IN-2 Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using hAChE-IN-2 in acetylcholinesterase (AChE) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected potency of this compound?
A1: this compound is a potent inhibitor of human acetylcholinesterase (hAChE). The reported half-maximal inhibitory concentration (IC50) is approximately 0.71 μM.[1] It also inhibits tau-oligomerization with a half-maximal effective concentration (EC50) of 2.21 μM.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound is a multi-target-directed ligand designed to inhibit the activity of acetylcholinesterase.[2] By inhibiting AChE, it increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease.[2]
Q3: What is the recommended solvent for dissolving this compound?
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, it is advisable to store this compound as a solid at -20°C. Stock solutions in organic solvents should also be stored at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Troubleshooting Guide for Low Potency of this compound
Low or inconsistent potency of this compound in your assays can arise from several factors. This guide provides a systematic approach to identify and resolve these issues.
Problem 1: Observed IC50 is significantly higher than the reported 0.71 μM.
This is the most common issue and can be caused by problems with the inhibitor, the assay conditions, or the reagents.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inhibitor Degradation or Impurity | - Verify Compound Integrity: If possible, confirm the identity and purity of your this compound stock using analytical methods like LC-MS or NMR. - Fresh Stock Preparation: Prepare a fresh stock solution of this compound from the solid compound. |
| Inaccurate Inhibitor Concentration | - Recalculate Dilutions: Double-check all calculations for serial dilutions of your inhibitor. - Calibrate Pipettes: Ensure that the pipettes used for dilutions are properly calibrated. |
| Poor Solubility of this compound | - Optimize Solvent: Test different organic solvents (e.g., DMSO, ethanol) for the initial stock solution. - Pre-incubation: Pre-incubate the enzyme with the inhibitor for a longer duration before adding the substrate to allow for sufficient binding. - Sonication: Briefly sonicate the stock solution to aid dissolution. |
| Suboptimal Assay Conditions | - pH of Buffer: Verify that the pH of your assay buffer is optimal for hAChE activity (typically pH 7.4-8.0).[3] - Temperature: Ensure the assay is performed at a consistent and appropriate temperature (e.g., 25°C or 37°C).[4] - Incubation Times: Adhere to the recommended incubation times for the enzyme-inhibitor and enzyme-substrate reactions. |
| Enzyme Instability or Low Activity | - Enzyme Source and Purity: Use a reliable source of purified human AChE. Ensure the enzyme has been stored correctly at -80°C. - Enzyme Concentration: Determine the optimal enzyme concentration that results in a linear reaction rate within the assay time frame. - Positive Control: Include a known AChE inhibitor (e.g., donepezil, galantamine) as a positive control to validate the assay's performance. |
| Reagent Issues | - Substrate (ATChI) Degradation: Prepare fresh acetylthiocholine iodide (ATChI) solution. - DTNB Instability: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is light-sensitive; prepare it fresh and keep it protected from light.[5] |
Problem 2: High variability between replicate wells.
High variability can obscure the true potency of the inhibitor and make data interpretation difficult.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | - Use Calibrated Pipettes: Ensure all pipettes are accurately calibrated. - Consistent Technique: Use consistent pipetting techniques, especially for small volumes. - Master Mixes: Prepare master mixes for reagents to be added to multiple wells to minimize well-to-well variation. |
| Incomplete Mixing | - Gentle Agitation: Gently mix the contents of the wells after adding each reagent by tapping the plate or using an orbital shaker. |
| Edge Effects in Microplates | - Avoid Outer Wells: If possible, avoid using the outermost wells of the microplate, as they are more prone to evaporation. - Humidified Environment: Incubate the plate in a humidified chamber to minimize evaporation. |
| Precipitation of this compound | - Visual Inspection: Visually inspect the wells for any signs of precipitation after adding the inhibitor. - Lower Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <1%) to prevent inhibitor precipitation. |
Experimental Protocols
Key Experiment: In Vitro hAChE Inhibition Assay (Ellman's Method)
This protocol is adapted from the method described in the primary literature for this compound.[2]
Materials:
-
Human acetylcholinesterase (hAChE)
-
This compound
-
Acetylthiocholine iodide (ATChI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of hAChE in phosphate buffer.
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer.
-
Prepare a stock solution of ATChI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
10 µL of the this compound dilution (or buffer for control wells)
-
10 µL of hAChE solution
-
-
-
Pre-incubation:
-
Incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATChI solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at multiple time points (kinetic assay) or after a fixed incubation time (e.g., 10 minutes) at 25°C.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [ (Activity_control - Activity_inhibitor) / Activity_control ] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway of Acetylcholinesterase
Caption: Acetylcholinesterase (AChE) signaling pathway and the inhibitory action of this compound.
Experimental Workflow for hAChE Inhibition Assay
Caption: General experimental workflow for determining the IC50 of this compound.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting low potency of this compound.
References
- 1. immunomart.org [immunomart.org]
- 2. Multicomponent Petasis reaction for the identification of pyrazine based multi-target directed anti-Alzheimer's agents: In-silico design, synthesis, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 5. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
Technical Support Center: Optimizing hAChE-IN-2 Concentration for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo concentration of the novel human acetylcholinesterase (hAChE) inhibitor, hAChE-IN-2.
Disclaimer: As of late 2025, there is limited publicly available in vivo data for this compound. Therefore, this guide utilizes Donepezil, a well-characterized and widely used acetylcholinesterase (AChE) inhibitor, as a representative compound. The provided data and protocols for Donepezil should serve as a starting point and must be adapted with caution for this compound, beginning with thorough in vitro characterization and in vivo dose-escalation studies.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in an in vivo study?
A1: For a novel compound like this compound with an in vitro hAChE IC50 of 0.71 μM, a conservative approach is essential. A starting point can be estimated by considering the in vivo data of a reference compound like Donepezil. In mice, effective oral doses of Donepezil for cognitive improvement range from 3 to 10 mg/kg.[1] It is crucial to begin with a much lower dose of this compound and perform a dose-escalation study to determine the minimum effective dose and to identify any potential toxicity.
Q2: How can I determine the optimal route of administration for this compound?
A2: The optimal route of administration depends on the physicochemical properties of this compound (e.g., solubility, stability) and the experimental goals. Common routes for central nervous system (CNS) drug delivery in rodents include oral gavage (PO), intraperitoneal (IP), subcutaneous (SC), and intravenous (IV). For a preliminary study, IP injection is often used for its relative ease and rapid systemic absorption. However, oral administration is generally preferred for its clinical relevance. Pharmacokinetic studies comparing different routes are recommended to determine the bioavailability and brain penetration of this compound.
Q3: What are the key pharmacokinetic parameters to consider for an AChE inhibitor like this compound?
A3: Key pharmacokinetic parameters include:
-
Bioavailability (F%) : The fraction of the administered dose that reaches systemic circulation. For example, the oral bioavailability of Donepezil in rats is relatively low at 3.6%.[1]
-
Time to maximum concentration (Tmax) : The time at which the highest concentration of the drug is observed in plasma. For oral Donepezil in rats, Tmax is approximately 1.2 to 1.4 hours.[1]
-
Maximum concentration (Cmax) : The peak plasma concentration of the drug.
-
Half-life (t1/2) : The time it takes for the plasma concentration of the drug to reduce by half.
-
Brain/Plasma Ratio : Indicates the ability of the compound to cross the blood-brain barrier. Donepezil has been shown to readily cross the blood-brain barrier.
These parameters will guide the dosing frequency and help correlate plasma concentrations with behavioral effects.
Q4: What behavioral tests are suitable for assessing the in vivo efficacy of this compound?
A4: Several well-validated behavioral tests can be used to assess the pro-cognitive effects of AChE inhibitors in rodent models of cognitive impairment (e.g., scopolamine-induced amnesia):
-
Y-maze Test : Evaluates spatial working memory based on the natural tendency of rodents to alternate between arms of the maze.[2]
-
Morris Water Maze (MWM) : Assesses spatial learning and memory by training animals to find a hidden platform in a pool of water.[3][4][5]
-
Passive Avoidance Test : Measures long-term memory based on the animal's ability to remember a negative stimulus (e.g., a mild foot shock).[6][7][8]
Q5: What are the potential side effects or toxicity concerns with AChE inhibitors?
A5: Cholinergic side effects are a primary concern and can include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE). At higher doses, more severe effects such as muscle tremors, convulsions, and respiratory distress can occur. It is also important to consider potential drug-drug interactions. For instance, co-administration of Donepezil with the NMDA receptor antagonist memantine has been shown to potentiate neurotoxicity in rats.[9] Careful observation of the animals for any adverse effects during dose-escalation studies is critical.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant behavioral improvement observed. | Inadequate Dose: The administered dose of this compound may be too low to achieve a therapeutic concentration in the brain. | Perform a dose-response study with a wider range of concentrations. Measure brain and plasma concentrations of this compound to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship. |
| Poor Bioavailability/Brain Penetration: The compound may not be well absorbed or may not effectively cross the blood-brain barrier. | Conduct pharmacokinetic studies to assess bioavailability and brain-to-plasma ratio. Consider alternative routes of administration or formulation strategies to enhance absorption and CNS delivery. | |
| Timing of Administration: The drug may not have been administered at the optimal time relative to the behavioral test. | Characterize the Tmax of this compound and schedule behavioral testing around the time of anticipated peak brain concentration. | |
| Significant adverse effects observed (e.g., tremors, seizures). | Dose is too high: The concentration of this compound is reaching toxic levels. | Immediately reduce the dose. Refer to your dose-escalation and toxicology data to establish a maximum tolerated dose (MTD). |
| Off-target effects: The compound may be interacting with other receptors or enzymes. | Perform in vitro off-target screening to identify potential secondary pharmacological activities. | |
| High variability in behavioral data between animals. | Inconsistent Drug Administration: Variations in gavage or injection technique can lead to inconsistent dosing. | Ensure all researchers are properly trained and standardized procedures are followed for drug administration. |
| Animal Stress: High levels of stress can impact cognitive performance and introduce variability. | Acclimate animals to the experimental procedures and handling. Perform behavioral testing in a quiet and controlled environment. | |
| Biological Variability: Inherent differences between individual animals. | Increase the sample size per group to improve statistical power. | |
| Unexpected Pharmacokinetic Profile. | Rapid Metabolism: The compound may be quickly metabolized and cleared from the body. | Analyze plasma and liver microsomes for major metabolites. Consider co-administration with a metabolic inhibitor in preliminary studies to understand its metabolic stability. |
| Vehicle Effects: The vehicle used to dissolve this compound may be affecting its absorption or distribution. | Test different biocompatible vehicles (e.g., saline, PBS, DMSO/saline mixture) and assess their impact on the pharmacokinetic profile. |
Quantitative Data Summary
The following tables summarize in vivo data for the representative AChE inhibitor, Donepezil, in rodents. This information can be used as a reference for designing initial experiments with this compound.
Table 1: Pharmacokinetic Parameters of Donepezil in Rodents
| Parameter | Species | Route | Dose (mg/kg) | Tmax (h) | Bioavailability (%) | Reference |
| Tmax | Rat | Oral | 3 or 10 | ~1.2 - 1.4 | 3.6 | [1] |
| Tmax (Brain) | Rat | IV | - | ~2 | - |
Table 2: Effective Doses of Donepezil in Rodent Behavioral Models
| Behavioral Test | Species | Model | Route | Effective Dose (mg/kg) | Outcome | Reference |
| Y-maze | Mouse | Scopolamine-induced amnesia | Oral/IP | 3 - 10 | Ameliorated memory impairment | [1] |
| Y-maze | Mouse | Scopolamine-induced amnesia | PO | 2 | Positive control | [2] |
| Morris Water Maze | Mouse | Alzheimer's Disease Model | Oral | 3 (daily for 2 months) | Attenuated cognitive dysfunction | [10] |
| Passive Avoidance | Rat | Amyloid-β model | - | - | Improved learning/memory | [6] |
| Neuronal Activity | Rat | Alzheimer's Disease Model | IP | 10 - 15 | Increased spontaneous activity | [11] |
Experimental Protocols
Protocol 1: Y-Maze Spontaneous Alternation Test for Spatial Working Memory
This protocol is adapted from established methods for assessing the effect of AChE inhibitors on scopolamine-induced memory impairment in mice.[2][12]
1. Apparatus:
-
A Y-shaped maze with three identical arms (e.g., 35 cm long, 5 cm wide, and 20 cm high) made of a non-porous material.
2. Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Administer this compound (or vehicle) at the predetermined dose and route.
-
30 minutes after this compound administration, induce amnesia by administering scopolamine (e.g., 1 mg/kg, IP).
-
A positive control group should receive a known cognitive enhancer like Donepezil (e.g., 2 mg/kg, PO).[2]
-
-
Testing:
-
30 minutes after scopolamine injection, place the mouse at the center of the Y-maze.
-
Allow the mouse to explore the maze freely for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries using a video tracking system or by a trained observer. An arm entry is counted when the hind paws of the mouse are completely within the arm.
-
-
Data Analysis:
-
An "alternation" is defined as consecutive entries into three different arms (e.g., ABC, CAB).
-
Calculate the percentage of spontaneous alternation as follows:
-
% Alternation = (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100
-
-
Protocol 2: Morris Water Maze for Spatial Learning and Memory
This protocol is a general guideline based on common practices for evaluating cognitive enhancers.[3][4][5]
1. Apparatus:
-
A circular pool (e.g., 120-150 cm in diameter) filled with water made opaque with non-toxic paint.
-
A hidden platform submerged ~1 cm below the water surface.
-
Visual cues placed around the room.
2. Procedure:
-
Acquisition Phase (e.g., 5-7 days):
-
Administer this compound (or vehicle/positive control) daily at a consistent time before training.
-
Conduct 4 trials per day for each mouse.
-
For each trial, place the mouse in the water at one of four starting positions, facing the pool wall.
-
Allow the mouse to swim and find the hidden platform. If the platform is not found within a set time (e.g., 60-90 seconds), gently guide the mouse to it.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (e.g., 24 hours after the last acquisition day):
-
Remove the platform from the pool.
-
Place the mouse in the pool from a novel starting position and allow it to swim for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
-
3. Data Analysis:
-
Acquisition: Analyze the learning curve by plotting the mean escape latency across training days.
-
Probe Trial: Compare the time spent in the target quadrant between different treatment groups.
Visualizations
Caption: Acetylcholine signaling pathway and the inhibitory action of this compound.
References
- 1. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.11. Y-Maze Test [bio-protocol.org]
- 3. Donepezil Rescues Spatial Learning and Memory Deficits following Traumatic Brain Injury Independent of Its Effects on Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. sciedu.ca [sciedu.ca]
- 6. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 7. researchgate.net [researchgate.net]
- 8. The anti-amnesic and neuroprotective effects of donepezil against amyloid β25-35 peptide-induced toxicity in mice involve an interaction with the σ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Donepezil markedly potentiates memantine neurotoxicity in the adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Donepezil improves vascular function in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Donepezil Hydrochloride on Neuronal Response of Pyramidal Neurons of the CA1 Hippocampus in Rat Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mmpc.org [mmpc.org]
Technical Support Center: Overcoming Solubility Issues of Acetylcholinesterase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with acetylcholinesterase (AChE) inhibitors, such as hAChE-IN-2, in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: My acetylcholinesterase inhibitor has low aqueous solubility. What is the recommended solvent for preparing a stock solution?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used organic solvent for preparing stock solutions of poorly water-soluble compounds for biochemical and cellular assays.[1][2] However, it is crucial to be aware that DMSO can inhibit acetylcholinesterase activity, often in a concentration-dependent manner.[1][3] Studies have shown that DMSO can act as a mixed-competitive inhibitor of human AChE.[1][4] Therefore, it is essential to use the lowest possible concentration of DMSO in the final assay mixture, typically not exceeding 1-4% (v/v), and to include a solvent control in your experiments.[1][3] Methanol has been suggested as a more suitable solvent for AChE assays as it has a negligible impact on enzyme inhibition and kinetics.[4][5][6]
Q2: I observe precipitation when I dilute my inhibitor stock solution into the aqueous assay buffer. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue. To mitigate this, it is recommended to make initial serial dilutions of the concentrated stock solution in DMSO before adding the final diluted sample to the assay buffer. This ensures that the compound is soluble in the aqueous medium at its final working concentration. Additionally, ensuring the final DMSO concentration in the assay is low (e.g., <0.3% for cell-based assays) can help prevent precipitation and minimize solvent-induced toxicity or enzyme inhibition.[7] If precipitation persists, consider using co-solvents or surfactants.
Q3: Can I use alternative solvents if my compound is insoluble in DMSO?
A3: Yes, if your compound is insoluble in DMSO, other organic solvents can be considered. Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are similar to DMSO and may be effective.[8] For certain compounds, ethanol might also be a viable option.[4] However, it is critical to test the compatibility of any alternative solvent with your specific enzyme assay, as organic solvents can affect enzyme activity and stability.[4][5][6][9][10] Always run appropriate solvent controls to assess the impact on your experimental results.
Q4: How do different organic solvents affect acetylcholinesterase activity?
A4: The choice of organic solvent can significantly impact AChE activity and the interpretation of inhibition data.
-
DMSO: Has been shown to be a potent mixed-competitive inhibitor of AChE.[1][4][5]
-
Acetonitrile: Behaves as a competitive inhibitor of AChE.[4][5]
-
Methanol: Shows a negligible impact on AChE inhibition and kinetics, making it a potentially more suitable solvent for these assays.[4][5][6]
It is crucial to determine the maximum tolerated concentration of the chosen solvent that does not significantly affect enzyme activity.[2]
Troubleshooting Guides
Issue: Precipitate Formation in Assay Wells
| Possible Cause | Troubleshooting Steps |
| Inhibitor concentration exceeds its solubility in the final assay buffer. | 1. Decrease the final concentration of the inhibitor. 2. Optimize the solvent concentration. Perform serial dilutions of the stock solution in the organic solvent before final dilution in the aqueous buffer. 3. Incorporate a co-solvent (e.g., a small percentage of ethanol or methanol) in the final assay buffer. 4. Consider the use of non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.1%). |
| Buffer components are incompatible with the inhibitor or solvent. | 1. Test the solubility of the inhibitor in different buffer systems (e.g., phosphate, TRIS). 2. Ensure the pH of the buffer is optimal for both enzyme activity and inhibitor solubility. |
| Incorrect sample preparation. | 1. Ensure the inhibitor stock solution is fully dissolved before use. Gentle warming or sonication may be necessary.[7] 2. Visually inspect wells for any turbidity or precipitate before starting the assay.[11] |
Issue: Inconsistent or Non-Reproducible Inhibition Data
| Possible Cause | Troubleshooting Steps |
| Inhibitor is not fully solubilized in the stock solution. | 1. Ensure complete dissolution of the inhibitor powder by vortexing and, if necessary, brief sonication. 2. Centrifuge the stock solution before use to pellet any undissolved material and use the supernatant. |
| Solvent is affecting enzyme activity. | 1. Determine the IC50 of the solvent for AChE to establish a maximum allowable concentration in the assay. 2. Always include a solvent control (assay buffer with the same concentration of solvent as the inhibitor wells) to normalize the data.[2] |
| Inhibitor degrades in the experimental buffer. | 1. Assess the stability of the inhibitor in the assay buffer over the time course of the experiment. 2. Prepare fresh dilutions of the inhibitor immediately before each experiment. |
Data Presentation
Table 1: Effect of Common Organic Solvents on Human Acetylcholinesterase (AChE) Activity
| Organic Solvent | Final Concentration (v/v) | Approximate % Inhibition of AChE Activity | Mechanism of Inhibition |
| DMSO | 1% | ~37%[3] | Mixed-competitive[1][4][5] |
| 4% | ~79%[3] | ||
| Ethanol | Not specified | Inhibitory | Non-competitive[4][5] |
| Acetonitrile | Not specified | Inhibitory | Competitive[4][5] |
| Methanol | Not specified | Negligible[4][5][6] | Not applicable |
Note: The exact percentage of inhibition can vary depending on the specific assay conditions (e.g., enzyme and substrate concentrations, buffer composition, temperature).
Experimental Protocols
Protocol: Preparation of Inhibitor Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM in 100% DMSO): a. Weigh the required amount of the inhibitor powder. b. Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration. c. Vortex the solution thoroughly until the inhibitor is completely dissolved. If necessary, sonicate the vial in a water bath for short intervals. d. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]
-
Working Solution Preparation: a. Thaw a single aliquot of the stock solution. b. Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations. c. For the final dilution into the aqueous assay buffer, add a small volume of the DMSO-diluted inhibitor to the buffer. The final concentration of DMSO should be kept as low as possible and be consistent across all wells.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Decision tree for addressing inhibitor solubility issues.
References
- 1. DMSO: A Mixed-Competitive Inhibitor of Human Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of Organic Solvents on Acetylcholinesterase Inhibition and Enzyme Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Organic Solvents on Acetylcholinesterase Inhibition and...: Ingenta Connect [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. bioassaysys.com [bioassaysys.com]
Technical Support Center: Acetylcholinesterase Inhibitor Experiments
Welcome to the technical support center for acetylcholinesterase (AChE) inhibitor experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered in their studies.
Section 1: Assay-Related Issues
This section addresses common problems related to the experimental setup and execution of AChE inhibition assays.
Q1: My colorimetric (Ellman's) assay is showing inconsistent results or high background noise. What are the potential causes and solutions?
A1: Inconsistent results or high background in the Ellman's assay can stem from several factors. The fundamental principle of this assay is the reaction of thiocholine (the product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[1][2][3]
Here are common causes and troubleshooting steps:
-
Spontaneous Substrate Hydrolysis: The substrate, acetylthiocholine (ATCh), can hydrolyze spontaneously in aqueous solutions. To account for this, always include a blank control containing the substrate and DTNB but no enzyme. Subtract the rate of non-enzymatic hydrolysis from your sample readings.
-
DTNB Instability: DTNB can be unstable, especially at high pH. Prepare fresh DTNB solutions and protect them from light. A high excess of DTNB can also inhibit the hydrolysis of ATCh, leading to lower measured enzyme activity.[4]
-
Interfering Substances: Certain compounds can interfere with the assay chemistry.
-
Thiols: Compounds containing thiol groups can react with DTNB, leading to false-positive results.[5] If your test compound is a thiol, consider using a different assay method. N-ethylmaleimide (NEM) can be used as a scavenger for common thiol-containing molecules like Cys and GSH.[5]
-
Aldehydes and Amines: Some aldehydes (e.g., heptanal, decanal) and amines (e.g., hexylamine, tryptamine) can cause non-specific chemical inhibition of the reaction between thiocholine and DTNB, resulting in false positives.[6][7]
-
-
Precipitation: Poor solubility of the test compound can lead to precipitation in the assay well, which will interfere with absorbance readings.[8] Ensure your compound is fully dissolved in the assay buffer. It may be necessary to use a small amount of a co-solvent like DMSO, but be sure to include a vehicle control to account for any effects of the solvent on enzyme activity.
Q2: I am observing a high rate of false positives in my high-throughput screening (HTS) campaign. How can I identify and mitigate this?
A2: High false-positive rates are a common challenge in HTS for AChE inhibitors.[9][10] These can arise from assay interference or non-specific inhibition.
Strategies to Address False Positives:
-
Counter-screening: Perform counter-screens to identify compounds that interfere with the assay components rather than directly inhibiting AChE.[9] For example, in fluorescence-based assays using horseradish peroxidase (HRP), a counter-screen for HRP inhibitors should be conducted.[9]
-
Orthogonal Assays: Employ multiple, complementary assay formats with different detection methods (e.g., colorimetric, fluorescent, cell-based) to confirm hits.[9] A true inhibitor should show activity across different assay platforms.
-
Thin-Layer Chromatography (TLC) Assay: A TLC-based assay can help distinguish between true enzyme inhibition and chemical inhibition of the Ellman's reaction.[6]
Q3: My enzyme kinetics plot shows a bell-shaped curve, with activity decreasing at high substrate concentrations. What is happening?
A3: This phenomenon is known as substrate inhibition , where the enzyme activity decreases at substrate concentrations above a certain point.[11][12][13] Acetylcholinesterase is known to be inhibited by high concentrations of its substrate, acetylcholine or acetylthiocholine.[12][14][15]
-
Mechanism: Substrate inhibition in AChE is thought to occur when a substrate molecule binds to the peripheral anionic site (PAS) of the enzyme, which can hinder the exit of the product (choline) from the active site.[14][15] At even higher concentrations, substrate molecules may also block the active-site gorge, preventing product release.[14]
-
Experimental Consideration: It is crucial to determine the optimal substrate concentration that gives the maximal reaction velocity without causing significant substrate inhibition. This is typically done by performing a substrate titration curve.[9] For routine inhibitor screening, a substrate concentration at or near the Michaelis constant (Km) is often used.[9]
Section 2: Compound-Related Issues
This section focuses on challenges related to the properties of the inhibitory compounds being tested.
Q4: My test compound has poor solubility in the aqueous assay buffer. How can I address this?
A4: Poor solubility is a frequent issue that can lead to inaccurate and irreproducible results.[8]
Solutions for Solubility Problems:
-
Co-solvents: A small percentage of an organic solvent, such as dimethyl sulfoxide (DMSO), can be used to dissolve the compound. However, it is critical to keep the final solvent concentration low (typically ≤1%) and consistent across all wells. Always include a vehicle control with the same concentration of the solvent to assess its effect on enzyme activity.
-
Sonication and Warming: Gentle sonication or warming of the stock solution can sometimes help to dissolve the compound.
-
Alternative Formulations: If solubility issues persist, consider exploring different salt forms or formulations of the compound.
Q5: I suspect my inhibitor is unstable under the assay conditions. How can I test for and mitigate this?
A5: The stability of test compounds is crucial for obtaining reliable IC50 values.[16][17]
Assessing and Addressing Instability:
-
Time-Dependent Inhibition: Investigate whether the inhibition is time-dependent by pre-incubating the enzyme and inhibitor for varying lengths of time before adding the substrate.[8] A decrease in the IC50 value with longer pre-incubation times may suggest time-dependent inhibition, which could be due to compound degradation or a slow-binding mechanism.[8]
-
pH and Temperature Stability: The stability of some compounds, such as certain pyridinium aldoximes, can be pH-dependent.[17] Assess the stability of your compound under the specific pH and temperature conditions of your assay.
-
Analytical Chemistry: Use techniques like HPLC to assess the purity and stability of your compound in the assay buffer over the time course of the experiment.
Section 3: Data Interpretation and Analysis
This section provides guidance on interpreting experimental results and understanding potential confounding factors.
Q6: How should I interpret the IC50 values I've obtained?
A6: The half-maximal inhibitory concentration (IC50) is a common measure of an inhibitor's potency. However, its interpretation requires careful consideration of the experimental context.
-
Assay Conditions: The IC50 value is highly dependent on the assay conditions, including substrate concentration, enzyme concentration, pH, and temperature. Therefore, it is essential to report these conditions alongside the IC50 values.
-
Comparison of IC50 Values: When comparing the IC50 values of different compounds, ensure that they were determined under identical assay conditions.
-
Mechanism of Inhibition: The IC50 value does not provide information about the mechanism of inhibition (e.g., competitive, non-competitive). Further kinetic studies are needed to determine the inhibition constant (Ki) and the mode of inhibition.[18]
-
Statistical Analysis: It is important to use appropriate statistical models, such as four-parameter logistic (4-PLR) regression, to fit the dose-response data and determine the IC50 value.[19]
Table 1: Representative IC50 Values for Common AChE Inhibitors
| Inhibitor | AChE Source | IC50 Value | Reference |
| Donepezil | Human recombinant | 33.4 nM | [20] |
| Galantamine | Not specified | 149 nM | [21] |
| Huperzine A | Not specified | In the nanomolar range | [18] |
| Tacrine | Not specified | In the nanomolar range | [18] |
| Rivastigmine | Not specified | Potent inhibitor | [18] |
| Physostigmine | Not specified | Potent inhibitor | [18] |
Note: These values are for illustrative purposes and can vary depending on the specific experimental conditions.
Q7: My results are not reproducible, and I suspect physiological factors may be at play. What should I consider?
A7: When working with biological samples, various physiological and pathological factors can influence AChE activity, leading to variability in results.[22][23]
Factors Influencing AChE Activity:
-
Individual Variation: AChE levels can vary based on age, weight, and height.[22]
-
Genetic Variants: Genetic mutations can lead to altered AChE activity.[23]
-
Pathological States: Certain diseases, such as liver or kidney disease, can affect AChE levels.[23]
-
Drug Consumption: The use of other drugs can also impact AChE activity.[22]
-
Sample Handling: The type of anticoagulant used during blood collection can affect AChE activity. For instance, sodium fluoride has been shown to cause an immediate decrease in activity.[24][25] It is recommended to test samples immediately after collection or use an anticoagulant like EDTA.[25]
Section 4: Experimental Protocols and Visualizations
This section provides a detailed protocol for the widely used Ellman's method and visual diagrams to illustrate key workflows and concepts.
Detailed Protocol: Ellman's Method for AChE Inhibition Assay
This protocol is adapted from standard procedures for a 96-well plate format.[26]
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATChI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 8.0)
-
Test inhibitor compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents:
-
Prepare fresh solutions of ATChI and DTNB in the assay buffer.
-
Prepare serial dilutions of your test inhibitor compounds.
-
-
Assay Setup (in a 96-well plate):
-
Blank (no enzyme): Add assay buffer, DTNB solution, and ATChI solution.
-
Control (no inhibitor): Add assay buffer, AChE solution, DTNB solution, and ATChI solution.
-
Test Sample: Add assay buffer, AChE solution, your test inhibitor at various concentrations, and DTNB solution.
-
-
Pre-incubation:
-
Add the enzyme and inhibitor (or vehicle) to the wells and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
-
Initiate Reaction:
-
Add the ATChI substrate solution to all wells to start the reaction.
-
-
Measure Absorbance:
-
Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.
-
Visualizations
Caption: Workflow for a typical AChE inhibition assay using the Ellman's method.
Caption: Simplified signaling pathway at a cholinergic synapse showing the action of AChE and its inhibition.
Caption: A logical troubleshooting flowchart for common issues in AChE assays.
References
- 1. researchgate.net [researchgate.net]
- 2. attogene.com [attogene.com]
- 3. scribd.com [scribd.com]
- 4. znaturforsch.com [znaturforsch.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Qualitative determination of false-positive effects in the acetylcholinesterase assay using thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Acetylcholinesterase: Identification of Chemical Leads by High Throughput Screening, Structure Determination and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substrate inhibition of acetylcholinesterase: residues affecting signal transduction from the surface to the catalytic center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. embopress.org [embopress.org]
- 15. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 16. Analysis of acetylcholinesterase inhibitors: bioanalysis, degradation and metabolism. | Semantic Scholar [semanticscholar.org]
- 17. Stability monitoring of some acetylcholinesterase reactivating drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pitfalls to Avoid while Interpreting Cholinesterase Activity Levels in Cholinesterase Inhibitor Pesticides Poisoning [escholarship.org]
- 23. researchgate.net [researchgate.net]
- 24. Stability of acetylcholinesterase (AChE) activity in blood: the effect of the preservative agent [ejournals.eu]
- 25. Stability of acetylcholinesterase (AChE) activity in blood: the effect of the preservative agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
How to reduce off-target effects of hAChE-IN-2
Welcome to the technical support center for hAChE-IN-2, a novel human acetylcholinesterase (hAChE) inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
A1: As a novel acetylcholinesterase inhibitor, this compound has been designed for high selectivity towards hAChE. However, like many kinase inhibitors, it may exhibit off-target activities. Potential off-target effects can arise from interactions with other enzymes or receptors that have structural similarities to the binding site of acetylcholinesterase. Common off-target effects for this class of inhibitors can include gastrointestinal issues, such as nausea and diarrhea, as well as dizziness and headaches.[1][2] It is crucial to perform comprehensive selectivity profiling to identify any unintended molecular targets.
Q2: How can I experimentally determine the off-target profile of this compound?
A2: A multi-step approach is recommended. Initially, in silico predictions can help identify potential off-target candidates based on structural homology.[3] Subsequently, in vitro kinase profiling against a broad panel of kinases is a standard method to identify off-target interactions.[4] Cellular thermal shift assays (CETSA) can also be employed to validate target engagement in a cellular context. For a comprehensive analysis, unbiased genome-wide methods like GUIDE-seq or CIRCLE-seq can be adapted to identify off-target binding sites in living cells.[5]
Q3: What strategies can be employed to reduce the off-target effects of this compound?
A3: Reducing off-target effects can be approached from several angles. Chemical modification of the this compound scaffold, guided by structure-activity relationship (SAR) studies, can enhance selectivity. Optimizing the dosage to the lowest effective concentration can minimize off-target engagement.[6] Additionally, employing targeted delivery systems, such as antibody-drug conjugates or nanoparticle-based carriers, can increase the concentration of this compound at the desired site of action, thereby reducing systemic exposure and off-target effects.
Q4: Why do my in vitro and in vivo results with this compound show discrepancies?
A4: Discrepancies between in vitro and in vivo results are not uncommon in drug development. In vitro assays often test the compound against isolated enzymes in a controlled environment, which may not fully recapitulate the complex cellular milieu.[4] In vivo, factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion), drug delivery to the target tissue, and interactions with other cellular components can influence the compound's activity and lead to different outcomes.[7] Cellular context can significantly alter the apparent target specificity of a chemical inhibitor.[4]
Troubleshooting Guide
Issue 1: Unexpected cytotoxicity observed in cell-based assays.
-
Question: I am observing significant cell death in my experiments at concentrations where this compound should be selective. What could be the cause?
-
Answer: Unexpected cytotoxicity can stem from several factors. Firstly, it could be an indication of off-target effects on essential cellular proteins.[8] We recommend performing a broad kinase selectivity screen to identify potential off-target kinases that might be mediating these cytotoxic effects. Additionally, consider the possibility of non-specific effects, such as aggregation of the compound at high concentrations.[9] It is also advisable to run a counter-screen for assay interference.
Issue 2: Lack of correlation between hAChE inhibition and the observed cellular phenotype.
-
Question: My results show potent inhibition of hAChE activity in a biochemical assay, but the expected downstream cellular effects are not observed. What should I investigate?
-
Answer: This could be due to poor cell permeability of this compound, preventing it from reaching its intracellular target. An alternative explanation could be that the observed phenotype is not solely dependent on hAChE inhibition but involves other pathways that are not affected by this inhibitor. We recommend performing a cellular target engagement assay, such as CETSA, to confirm that this compound is binding to hAChE within the cell.
Data Presentation
Table 1: Selectivity Profile of a Hypothetical Acetylcholinesterase Inhibitor (Data for illustrative purposes)
| Target | IC50 (nM) | Fold Selectivity vs. hAChE |
| hAChE (On-target) | 15 | 1 |
| BChE (Off-target) | 1500 | 100 |
| Kinase X | 5000 | 333 |
| Kinase Y | >10000 | >667 |
| Receptor Z | 8000 | 533 |
Table 2: Comparison of In Vitro and In-Cell Potency (Data for illustrative purposes)
| Assay Type | Target | IC50 / EC50 (nM) |
| Biochemical Assay | hAChE | 15 |
| Cell-Based Assay | hAChE | 150 |
| Cytotoxicity Assay | - | >10000 |
Experimental Protocols
1. Kinase Selectivity Profiling using an In Vitro Panel
-
Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.
-
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Use a commercial kinase profiling service that offers a panel of purified, active human kinases.
-
The inhibitory activity is typically measured using a radiometric assay (e.g., [γ-33P]-ATP) or a fluorescence-based assay.
-
This compound is tested at a fixed concentration (e.g., 1 µM) in the initial screen.
-
For any kinases showing significant inhibition (>50%), a dose-response curve is generated to determine the IC50 value.
-
Data is analyzed to identify off-target kinases and quantify the selectivity of this compound.
-
2. Cytotoxicity Assay using a Cell-Based Method
-
Objective: To assess the cytotoxic effects of this compound on a relevant cell line.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a suitable assay, such as the MTT assay or a commercially available kit that measures ATP levels (e.g., CellTiter-Glo®).
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the CC50 (half-maximal cytotoxic concentration).
-
Visualizations
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase inhibitor modifications: a promising strategy to delay the progression of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
hAChE-IN-2 stability and degradation in solution
Disclaimer: The following information is a generalized guide based on standard practices for small molecule inhibitors. Specific stability and degradation data for hAChE-IN-2 is not extensively available in the public domain. The provided protocols, data, and pathways are illustrative and should be adapted based on experimental observations.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability and degradation issues with this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
For initial stock solutions, it is recommended to use a non-aqueous, aprotic solvent such as dimethyl sulfoxide (DMSO).[1] this compound is a small organic molecule, and DMSO is generally effective at dissolving such compounds, minimizing the immediate risk of hydrolysis. For in-vivo formulations, further dilution in vehicles like corn oil or a mixture of DMSO, PEG300, Tween 80, and saline may be considered.[1]
Q2: How should I store the this compound stock solution?
Stock solutions in DMSO should be stored at -20°C or -80°C to maximize long-term stability. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: My this compound solution has changed color. Is it still usable?
A change in color is often an indicator of chemical degradation. It is strongly advised not to use a solution that has visibly changed. The cause could be oxidation, photodegradation, or reaction with components of your experimental medium. It is recommended to prepare a fresh solution and re-evaluate your storage and handling procedures.
Q4: I am seeing a precipitate in my aqueous experimental buffer after adding this compound. What should I do?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue related to the compound's solubility. To address this, you can try the following:
-
Decrease the final concentration: The concentration of this compound in your aqueous buffer may be exceeding its solubility limit.
-
Increase the percentage of co-solvent: If your experiment allows, a small percentage of an organic co-solvent like DMSO or ethanol in the final aqueous buffer can improve solubility.
-
Use a surfactant or formulating agent: For certain applications, excipients like Tween 80 or PEG400 can help maintain solubility.[1]
-
Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate.
Troubleshooting Guides
Issue 1: Loss of Potency or Inconsistent Results in Biological Assays
If you are observing a decrease in the inhibitory activity of this compound or inconsistent results over time, consider the following potential causes and troubleshooting steps.
Potential Causes:
-
Hydrolysis: this compound may be susceptible to hydrolysis, especially in aqueous buffers with non-neutral pH.[2][3] The ester and amide functional groups present in many organic molecules can be liable to cleavage.
-
Photodegradation: Exposure to light, particularly UV radiation, can cause degradation of photosensitive compounds.[4][5]
-
Oxidation: The compound might be reacting with dissolved oxygen in the buffer.
-
Adsorption: The compound may be adsorbing to the surface of plasticware (e.g., tubes, pipette tips, plates).
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in your aqueous experimental buffer immediately before use.
-
pH Control: Investigate the stability of this compound in your specific buffer system. If you suspect pH-dependent hydrolysis, you can perform a simple stability study by incubating the compound at different pH values and measuring its concentration over time using an appropriate analytical method like HPLC.
-
Light Protection: Protect solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil.[6]
-
Use of Antioxidants: If oxidation is suspected, and if compatible with your experimental setup, consider adding a small amount of an antioxidant to your buffer.
-
Consider Adsorption: To minimize adsorption, consider using low-adhesion plasticware or silanized glassware. Including a small amount of a non-ionic surfactant (e.g., 0.01% Triton X-100) in your buffer, if permissible for your assay, can also reduce non-specific binding.
Issue 2: Appearance of Unexpected Peaks in Analytical Chromatography (e.g., HPLC, LC-MS)
The appearance of new peaks during the analysis of this compound solutions can indicate the formation of degradation products.
Potential Causes:
-
Forced Degradation: The sample may have been exposed to harsh conditions (e.g., strong acid, strong base, high temperature, or strong light) leading to degradation.
-
Matrix Effects: Components of your sample matrix (e.g., buffer salts, proteins) might be interfering with the analysis.
Troubleshooting Steps:
-
Analyze a Freshly Prepared Standard: Run a freshly prepared standard of this compound to confirm the retention time of the parent compound and to ensure the analytical system is performing correctly.
-
Conduct a Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed. This involves intentionally exposing this compound to various stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal) and analyzing the resulting solutions by HPLC or LC-MS.[6][7] This can help in identifying and characterizing the degradation products.
-
Optimize Chromatographic Method: Adjusting the mobile phase composition, gradient, or column chemistry may help to better resolve the parent compound from its degradants.
-
Use Mass Spectrometry (MS): If available, LC-MS is a powerful tool for identifying unknown peaks by providing mass information, which can help in elucidating the structure of degradation products.[8]
Data Presentation
Table 1: Illustrative pH-Dependent Stability of this compound in Aqueous Buffer at 37°C
| pH | Time (hours) | % Remaining this compound |
| 5.0 | 0 | 100 |
| 24 | 98.5 | |
| 48 | 97.2 | |
| 7.4 | 0 | 100 |
| 24 | 92.1 | |
| 48 | 85.3 | |
| 9.0 | 0 | 100 |
| 24 | 75.4 | |
| 48 | 58.6 |
This is hypothetical data for illustrative purposes.
Table 2: Illustrative Photostability of this compound in Solution
| Condition | Exposure Time (hours) | % Remaining this compound |
| Ambient Light | 0 | 100 |
| 24 | 99.1 | |
| 48 | 98.3 | |
| UV Light (254 nm) | 0 | 100 |
| 1 | 88.7 | |
| 4 | 65.2 |
This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for Assessing pH-Dependent Stability
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 5.0, 7.4, 9.0).
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Incubation: Dilute the stock solution to a final concentration (e.g., 100 µM) in each of the prepared buffers. Incubate the solutions at a constant temperature (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by adding an equal volume of a strong organic solvent like acetonitrile or by freezing the sample immediately at -80°C.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.[9][10]
Protocol 2: General Procedure for Assessing Photostability
-
Sample Preparation: Prepare a solution of this compound in a relevant solvent system (e.g., 50:50 acetonitrile:water) in a quartz cuvette or a clear glass vial.
-
Control Sample: Prepare an identical sample but wrap the container completely in aluminum foil to serve as a dark control.
-
Light Exposure: Place both the test and control samples in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (providing both UV and visible light).[7]
-
Time Points: At specified time intervals, withdraw aliquots from both the exposed and control samples.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method. The difference in degradation between the exposed sample and the dark control will indicate the extent of photodegradation.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in solution.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. hAChE-IN-4 | ChE | 2983723-58-4 | Invivochem [invivochem.com]
- 2. Hydrolysis | Definition, Examples, & Facts | Britannica [britannica.com]
- 3. Hydrolysis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. iagim.org [iagim.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: hAChE-IN-2 Blood-Brain Barrier Permeability
Introduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the novel acetylcholinesterase inhibitor, hAChE-IN-2, specifically addressing challenges related to its permeability across the blood-brain barrier (BBB). The following information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific experimental data for this compound is not publicly available. Therefore, the quantitative data and some specific troubleshooting scenarios presented here are based on representative values and common issues encountered with acetylcholinesterase inhibitors (AChEIs) exhibiting poor BBB permeability. These are intended to serve as a practical guide for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary predicted physicochemical properties of this compound that may influence its BBB permeability?
A1: While experimental data for this compound is limited, computational predictions suggest it possesses properties that can make BBB penetration challenging. Key properties for successful CNS drugs are often cited as having a low molecular weight, a LogP value between 2 and 4, and a topological polar surface area (TPSA) of less than 90 Ų.[1][2][3] Compounds outside of these ranges often face difficulties in passive diffusion across the BBB.
Q2: My in vitro PAMPA-BBB assay shows very low permeability for this compound. What is a typical permeability value for a compound with poor BBB penetration?
A2: In a Parallel Artificial Membrane Permeability Assay (PAMPA), compounds are often categorized based on their effective permeability (Pe). Generally, compounds with a Pe value of less than 1.5 x 10⁻⁶ cm/s are considered to have low permeability.[4][5] If your results for this compound fall into this range, it is indicative of poor passive diffusion capabilities.
Q3: We are observing a high efflux ratio for this compound in our Caco-2 cell model. What does this indicate?
A3: A high efflux ratio, typically greater than 2, in a bidirectional Caco-2 assay (where the permeability from the basolateral to the apical side is significantly higher than from the apical to the basolateral side) strongly suggests that this compound is a substrate for active efflux transporters.[6][7] The Caco-2 cell line expresses several of these transporters, most notably P-glycoprotein (P-gp), which is a key component of the BBB and actively pumps xenobiotics out of the brain.[8]
Q4: Can the observed P-glycoprotein (P-gp) mediated efflux of this compound be confirmed?
A4: Yes. To confirm P-gp mediated efflux, the bidirectional Caco-2 assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil.[9] A significant reduction in the efflux ratio (ideally to a value close to 1) in the presence of the inhibitor would confirm that this compound is a P-gp substrate.[9]
Q5: What strategies can be employed to improve the BBB penetration of this compound?
A5: Several strategies can be explored to enhance BBB penetration. These include medicinal chemistry approaches to modify the structure of this compound to increase its lipophilicity and reduce its polar surface area.[10] Another approach is the co-administration of a P-gp inhibitor, though this can have systemic effects.[11] More advanced drug delivery strategies involve the use of nanocarriers or conjugation to molecules that can undergo receptor-mediated transcytosis to cross the BBB.
Troubleshooting Guides
Issue 1: Inconsistent or Low Permeability in PAMPA-BBB Assay
| Potential Cause | Troubleshooting Step |
| Improper membrane formation | Ensure the lipid solution (e.g., lecithin in dodecane) is fresh and completely dissolved. Apply the lipid solution evenly to the filter plate and allow for proper solvent evaporation time as specified in the protocol.[12][13] |
| Compound precipitation in donor well | Check the solubility of this compound in the assay buffer. If solubility is an issue, consider adjusting the pH of the buffer or using a co-solvent (ensure co-solvent concentration is low enough not to disrupt the lipid membrane). |
| Assay variability | Always run control compounds with known low and high permeability in parallel to validate each assay plate. Ensure consistent incubation times and temperatures.[4] |
Issue 2: High Efflux Ratio in Caco-2 Assay Not Reduced by Verapamil
| Potential Cause | Troubleshooting Step |
| This compound is a substrate for other efflux transporters | Besides P-gp, Caco-2 cells also express other transporters like Breast Cancer Resistance Protein (BCRP).[6] Consider running the assay with a specific BCRP inhibitor, such as Fumitremorgin C.[6] |
| Insufficient inhibitor concentration | Ensure the concentration of verapamil is sufficient to inhibit P-gp. A typical concentration used is 100 µM.[8] |
| Poor monolayer integrity | Verify the integrity of the Caco-2 monolayer by measuring the trans-epithelial electrical resistance (TEER) before and after the experiment. Low TEER values indicate a leaky monolayer, which can compromise the results.[9][14] |
Quantitative Data Summary
Table 1: Physicochemical Properties and In Vitro Permeability Data for a Representative Poorly Permeable Acetylcholinesterase Inhibitor (hAChE-IN-X)
| Parameter | Value | Interpretation |
| Molecular Weight (Da) | > 500 | May hinder passive diffusion. |
| cLogP | 1.8 | Lower lipophilicity can reduce membrane partitioning. |
| Topological Polar Surface Area (TPSA) (Ų) | 110 | Higher TPSA is associated with lower BBB permeability.[15][16] |
| PAMPA-BBB Pe (10⁻⁶ cm/s) | 0.9 ± 0.2 | Low passive permeability.[5] |
| Caco-2 Papp (A-B) (10⁻⁶ cm/s) | 1.2 ± 0.3 | Low apparent permeability in the absorptive direction. |
| Caco-2 Papp (B-A) (10⁻⁶ cm/s) | 8.5 ± 1.1 | High apparent permeability in the efflux direction. |
| Efflux Ratio (ER) | 7.1 | Indicates significant active efflux.[6] |
| Efflux Ratio with Verapamil | 1.3 | Suggests P-gp is the primary efflux transporter.[9] |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB)
This protocol is adapted from established methods for assessing passive permeability.[4][17][18]
-
Preparation of the Lipid Solution: Prepare a solution of 1% lecithin in dodecane. Sonicate the mixture until the lecithin is fully dissolved.[13]
-
Coating the Donor Plate: Using a pipette, add 5 µL of the lipid solution to each well of a 96-well filter donor plate. Allow the dodecane to evaporate for at least 5 minutes.
-
Preparation of the Acceptor Plate: Fill each well of a 96-well acceptor plate with 300 µL of PBS buffer (pH 7.4).
-
Preparation of the Donor Solution: Dissolve this compound in PBS buffer (pH 7.4) containing 5% DMSO to a final concentration of 10 µM.
-
Assay Assembly: Add 150 µL of the donor solution to each well of the coated donor plate. Carefully place the donor plate onto the acceptor plate to form a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for 5-18 hours in a humidified chamber to prevent evaporation.[13]
-
Quantification: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability (Pe): The effective permeability is calculated using established formulas that take into account the volume of the wells, the surface area of the membrane, and the incubation time.[17]
Bidirectional Caco-2 Permeability Assay
This protocol is based on standard procedures for evaluating active transport and efflux.[6][8][14]
-
Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use wells with TEER values above a pre-determined threshold (e.g., 200 Ω·cm²).[14]
-
Preparation of Dosing Solutions: Prepare a 10 µM solution of this compound in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4. For P-gp inhibition experiments, prepare a dosing solution also containing a P-gp inhibitor like verapamil.
-
Apical to Basolateral (A-B) Permeability:
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
Add the this compound dosing solution to the apical (top) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
-
Basolateral to Apical (B-A) Permeability:
-
Add fresh transport buffer to the apical chamber.
-
Add the this compound dosing solution to the basolateral chamber.
-
Incubate under the same conditions as the A-B assay.
-
Take samples from the apical chamber at the same time points.
-
-
Quantification: Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio:
-
Calculate the Papp for both A-B and B-A directions using the rate of appearance of the compound in the receiver chamber, the initial concentration, and the surface area of the membrane.
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B).[6]
-
Visualizations
Caption: P-glycoprotein mediated efflux of this compound from brain endothelial cells.
Caption: Troubleshooting workflow for this compound BBB permeability issues.
References
- 1. The relationship between target-class and the physicochemical properties of antibacterial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical descriptors in property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the molecular properties and metabolism of top prescribed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PAMPA | Evotec [evotec.com]
- 5. researchgate.net [researchgate.net]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 15. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Refinement of Computational Access to Molecular Physicochemical Properties: From Ro5 to bRo5 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2.6.4. Parallel Artificial Membrane Permeability Assay for the Blood–Brain Barrier (PAMPA-BBB) [bio-protocol.org]
- 18. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
Technical Support Center: Enhancing the Bioavailability of hAChE-IN-2
Welcome to the technical support center for the optimization of hAChE-IN-2. This resource is designed for researchers, scientists, and drug development professionals who are working on modifying the human acetylcholinesterase (hAChE) inhibitor, this compound, to improve its bioavailability. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
This compound Profile
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₃FN₄O₂ | [1] |
| Molecular Weight | 394.44 | [1] |
| hAChE IC₅₀ | 0.71 µM | [1] |
| Tau-oligomerization EC₅₀ | 2.21 µM | [1] |
Note: Specific physicochemical properties such as aqueous solubility, logP, and permeability for this compound are not publicly available. The following guidance is based on general principles for small molecule drug candidates with similar profiles.
Frequently Asked Questions (FAQs)
Q1: My initial in vivo studies with this compound show low oral bioavailability. What are the likely causes?
Low oral bioavailability for a small molecule inhibitor like this compound can stem from several factors. The primary reasons often relate to poor aqueous solubility and/or low intestinal permeability. Additionally, for a centrally acting agent, poor blood-brain barrier (BBB) penetration is a major hurdle. First-pass metabolism in the gut wall or liver can also significantly reduce the amount of active drug reaching systemic circulation.[2][3]
Q2: What are the first-line strategies I should consider to improve the solubility of this compound?
To enhance the solubility of this compound, you can explore both chemical and physical modification strategies.
-
Chemical Modifications:
-
Physical Modifications:
Q3: How can I improve the intestinal permeability of this compound?
Improving intestinal permeability often involves modifying the lipophilicity of the molecule.
-
Lipophilicity Adjustment: The lipophilicity of this compound, often measured by its logP value, should be in an optimal range (typically 1-3 for oral absorption) to balance aqueous solubility and membrane permeability. Structural modifications can be made to fine-tune this property.[9]
-
Prodrugs: A lipophilic promoiety can be attached to this compound to enhance its passive diffusion across the intestinal epithelium.[6]
Q4: What formulation strategies can be employed to enhance the bioavailability of this compound?
Formulation development offers several advanced strategies to improve bioavailability:[3][5][8]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and liposomes can enhance the solubility and absorption of hydrophobic drugs.
-
Nanoparticle Drug Delivery: Encapsulating this compound in nanoparticles can improve its solubility, protect it from degradation, and potentially facilitate its transport across the intestinal barrier.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low aqueous solubility despite salt formation. | The parent molecule is extremely hydrophobic, or the salt form is unstable and reverts to the free form. | Consider creating an amorphous solid dispersion or employing a lipid-based formulation like SMEDDS. |
| Good in vitro permeability (e.g., in Caco-2 assay) but still low in vivo bioavailability. | High first-pass metabolism in the liver or gut wall. | Investigate the metabolic stability of this compound using liver microsomes or hepatocytes. If metabolism is high, consider structural modifications to block metabolic sites or use a formulation that promotes lymphatic absorption.[8] |
| High variability in plasma concentrations in animal studies. | This could be due to food effects, poor formulation stability, or pH-dependent solubility.[10] | Conduct food-effect studies to assess the impact of food on absorption. Optimize the formulation for better stability and consistent release. Evaluate the pH-solubility profile of the compound. |
| Successful improvement in oral bioavailability, but no evidence of brain penetration. | The molecule may be a substrate for efflux transporters at the blood-brain barrier (BBB), such as P-glycoprotein (P-gp). | Perform in vitro assays to determine if this compound is a P-gp substrate. If it is, consider co-administration with a P-gp inhibitor (for research purposes) or structural modifications to reduce its affinity for the transporter. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This in vitro assay is used to predict the intestinal permeability of a compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.
-
Assay Procedure:
-
The test compound (e.g., this compound) is added to the apical (AP) side of the cell monolayer.
-
Samples are taken from the basolateral (BL) side at various time points.
-
The concentration of the compound in the samples is determined by a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance on the basolateral side, A is the surface area of the membrane, and C₀ is the initial concentration on the apical side.
-
Illustrative Data for this compound Analogs (Hypothetical)
| Compound | Papp (AP to BL) (x 10⁻⁶ cm/s) | Efflux Ratio (BL to AP / AP to BL) | Predicted Permeability |
| This compound | 0.5 | 5.2 | Low (P-gp Substrate) |
| Analog A (Prodrug) | 5.2 | 1.1 | High |
| Analog B (Salt) | 0.6 | 4.9 | Low (P-gp Substrate) |
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This study determines the pharmacokinetic profile of a compound after oral administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (or a similar model) are used.[11]
-
Dosing: The compound is administered via oral gavage. A parallel group receives an intravenous (IV) dose to determine absolute bioavailability.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via the tail vein or another appropriate method.[12]
-
Sample Analysis: Plasma is separated from the blood samples, and the concentration of the drug is quantified using LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and F (bioavailability) are calculated.[13][14]
Illustrative Pharmacokinetic Data for this compound and Analogs (Hypothetical)
| Compound | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng*h/mL) | Bioavailability (%) |
| This compound | 10 | 50 | 2 | 250 | 5 |
| Analog A (Prodrug) | 10 | 350 | 1 | 1500 | 30 |
| Analog C (Lipid Formulation) | 10 | 450 | 1.5 | 2200 | 45 |
Visualizations
Caption: A troubleshooting workflow for addressing poor bioavailability.
Caption: Strategies for enhancing the bioavailability of this compound.
References
- 1. immunomart.org [immunomart.org]
- 2. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development [drug-dev.com]
- 6. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. upm-inc.com [upm-inc.com]
- 9. mdpi.com [mdpi.com]
- 10. Relative Bioavailability and Food Effect Evaluation for 2 Tablet Formulations of Asciminib in a 2-Arm, Crossover, Randomized, Open-Label Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 12. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 13. The Bioavailability of Drugs—The Current State of Knowledge [mdpi.com]
- 14. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Interpreting unexpected results in hAChE-IN-2 experiments
Welcome to the technical support center for hAChE-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting any unexpected results encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of human acetylcholinesterase (hAChE). By inhibiting hAChE, it prevents the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, leading to increased levels and duration of ACh signaling.[1][2] This enhanced cholinergic activity is the basis for its potential therapeutic effects.
Q2: I'm observing lower than expected potency (high IC50 value) in my in vitro enzyme inhibition assay. What are the possible causes?
A2: Several factors could contribute to lower than expected potency. These include:
-
Reagent Quality: Ensure the hAChE enzyme, substrate (e.g., acetylthiocholine), and DTNB (Ellman's reagent) are fresh and have been stored correctly.
-
Buffer Conditions: Verify the pH and ionic strength of your assay buffer. Optimal conditions are typically around pH 7.4-8.0.
-
Incubation Times: Ensure the pre-incubation time of the enzyme with the inhibitor and the subsequent reaction time with the substrate are consistent with the established protocol.
-
Solvent Effects: If this compound is dissolved in an organic solvent like DMSO, ensure the final concentration in the assay does not exceed 1%, as higher concentrations can inhibit enzyme activity.
-
Compound Stability: Confirm the stability of this compound under your experimental conditions.
Q3: My cell-based assays show high cytotoxicity even at low concentrations of this compound. Is this expected?
A3: While all compounds have a toxicity profile, high cytotoxicity at low concentrations may indicate an issue. Consider the following:
-
Cholinergic Overstimulation: Excessive ACh accumulation can lead to excitotoxicity in certain cell types.[3]
-
Off-Target Effects: this compound might be interacting with other cellular targets, leading to toxicity.
-
Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to cholinergic stimulation or the chemical scaffold of the inhibitor.
-
Assay Interference: The compound may interfere with the readout of your cytotoxicity assay (e.g., MTT, LDH). It is advisable to use an orthogonal method to confirm the results.
Q4: I am not observing the expected pro-cognitive effects in my animal model. What should I consider?
A4: A lack of in vivo efficacy can be a complex issue. Potential factors include:
-
Pharmacokinetics: The compound may have poor absorption, distribution, metabolism, or excretion (ADME) properties, preventing it from reaching the target tissue (the brain) at a sufficient concentration.
-
Blood-Brain Barrier Penetration: this compound may not be efficiently crossing the blood-brain barrier.
-
Dosing and Administration Route: The dose may be too low, or the route of administration may not be optimal.
-
Model Specifics: The chosen animal model of cognitive impairment may not be sensitive to acetylcholinesterase inhibition.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in hAChE Inhibition Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Pipetting Errors | Calibrate pipettes regularly. Use filtered tips. Ensure proper mixing. | Reduced variability between replicates and experiments. |
| Reagent Degradation | Prepare fresh reagents for each experiment. Store stock solutions at the recommended temperature. | Consistent enzyme activity and inhibitor potency. |
| Plate Reader Settings | Optimize the wavelength and read time for the assay. Ensure the plate is read at the kinetic peak. | Improved signal-to-noise ratio and more accurate readings. |
| Inhibitor Precipitation | Visually inspect wells for precipitation. Check the solubility of this compound in the final assay buffer. | Clear solutions in assay wells and reliable dose-response curves. |
Issue 2: High Background Signal in Cellular Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Media Components | Use serum-free media during the treatment period if serum components interfere with the assay. | Lower background and increased assay sensitivity. |
| Compound Fluorescence | Run a control plate with the compound but without cells to check for intrinsic fluorescence at the assay wavelength. | Identification of compound interference, allowing for correction or use of an alternative assay. |
| Cell Contamination | Regularly test cell lines for mycoplasma contamination. | Healthy cell cultures and reliable experimental results. |
| Incomplete Washing Steps | Ensure all washing steps in the protocol are performed thoroughly to remove unbound reagents. | Reduced background signal from residual reagents. |
Experimental Protocols
Protocol 1: In Vitro hAChE Inhibition Assay (Ellman's Method)
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
hAChE Solution: Prepare a working solution of recombinant human acetylcholinesterase in assay buffer.
-
Substrate Solution: Prepare a solution of acetylthiocholine iodide (ATCI) in deionized water.
-
DTNB Solution: Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.
-
This compound: Prepare a stock solution in DMSO and serial dilutions in assay buffer.
-
-
Assay Procedure:
-
Add 25 µL of the this compound dilution or control to the wells of a 96-well plate.
-
Add 50 µL of the hAChE solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Add 25 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Normalize the rates to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT)
-
Cell Culture:
-
Plate SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Allow cells to adhere for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound.
-
Incubate the cells for 24 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the results as a percentage of the vehicle-treated control.
-
Plot the percent viability versus the logarithm of the compound concentration to determine the CC50 (cytotoxic concentration 50%).
-
Data Presentation
Table 1: In Vitro Potency of this compound and Standard Inhibitors
| Compound | IC50 (nM) against hAChE | Selectivity (vs. hBuChE) |
| This compound (Lot A) | 15.2 ± 1.8 | 150-fold |
| This compound (Lot B) | 14.8 ± 2.1 | 145-fold |
| Donepezil | 6.7 ± 0.9 | 1200-fold |
| Galantamine | 450 ± 35 | 50-fold |
Table 2: Cytotoxicity Profile of this compound in Different Cell Lines
| Cell Line | CC50 (µM) after 24h | Assay Type |
| SH-SY5Y (Neuroblastoma) | 25.4 ± 3.1 | MTT |
| HepG2 (Hepatoma) | > 100 | MTT |
| HEK293 (Embryonic Kidney) | 78.2 ± 6.5 | LDH |
Visualizations
Caption: Mechanism of action of this compound in the synaptic cleft.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
Validation & Comparative
A Comparative Analysis of hAChE-IN-2, Donepezil, and Rivastigmine in Acetylcholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational compound hAChE-IN-2 with two established acetylcholinesterase (AChE) inhibitors, donepezil and rivastigmine, which are clinically used for the management of Alzheimer's disease. The following sections present a comprehensive overview of their efficacy, selectivity, and the experimental protocols used for their evaluation.
Data Presentation: Inhibitory Efficacy and Selectivity
The therapeutic efficacy of acetylcholinesterase inhibitors is primarily determined by their potency in inhibiting AChE and their selectivity over the related enzyme, butyrylcholinesterase (BChE). The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater potency.
| Compound | Target Enzyme | IC50 (µM) | Source of Enzyme |
| This compound | Human AChE (hAChE) | 0.71 | Recombinant Human |
| Human BChE (hBChE) | 5.934 | Human Serum | |
| Donepezil | Human AChE (hAChE) | 0.0116 | Recombinant Human |
| Human BChE (hBChE) | 7.4 | Human Serum | |
| Rivastigmine | Human AChE (hAChE) | 4.15 | Recombinant Human |
| Human BChE (hBChE) | 0.037 | Human Serum |
Table 1: Comparative In Vitro Inhibitory Activity. This table summarizes the IC50 values of this compound, donepezil, and rivastigmine against human acetylcholinesterase and butyrylcholinesterase.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in this guide.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine cholinesterase activity.
Principle: The assay measures the activity of AChE through the hydrolysis of acetylthiocholine (ATC) to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring the absorbance at 412 nm.
Materials:
-
96-well microplate
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (this compound, donepezil, rivastigmine) dissolved in a suitable solvent (e.g., DMSO)
-
Human Acetylcholinesterase (AChE) solution (e.g., 1 U/mL)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM)
-
Acetylthiocholine iodide (ATCI) solution (14 mM)
-
Microplate reader
Procedure:
-
To each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).
-
Add 10 µL of the test compound solution at various concentrations. For the control, add 10 µL of the solvent.
-
Add 10 µL of the AChE enzyme solution to each well.
-
Incubate the plate at 25°C for 10 minutes.
-
Following incubation, add 10 µL of 10 mM DTNB to the reaction mixture.
-
Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide.
-
Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for a set period (e.g., 5-10 minutes) at regular intervals (e.g., every minute).
-
The rate of the reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Butyrylcholinesterase (BChE) Inhibition Assay
The protocol for the BChE inhibition assay is analogous to the AChE inhibition assay, with the substitution of the enzyme and substrate.
Principle: This assay measures the activity of BChE through the hydrolysis of butyrylthiocholine (BTC) to thiocholine, which then reacts with DTNB to produce a colored product.
Materials:
-
All materials from the AChE assay, with the following substitutions:
-
Human Butyrylcholinesterase (BChE) solution (from human serum)
-
S-Butyrylthiocholine chloride (BTCC) as the substrate
-
Procedure:
-
The procedure is identical to the AChE inhibition assay, with the following modifications:
-
Use human BChE solution instead of AChE.
-
Use S-butyrylthiocholine chloride solution as the substrate instead of acetylthiocholine iodide.
-
-
The calculation of percentage inhibition and IC50 values follows the same methodology as the AChE assay.
Mandatory Visualization
Signaling Pathway of Acetylcholinesterase Inhibitors
A Head-to-Head Comparison of Novel Acetylcholinesterase Inhibitors Featuring hAChE-IN-2
For Researchers, Scientists, and Drug Development Professionals
In the landscape of Alzheimer's disease research, the development of novel acetylcholinesterase (AChE) inhibitors remains a pivotal strategy. As the complexity of the disease is further understood, the focus has shifted towards multi-target-directed ligands (MTDLs) that not only inhibit AChE but also address other pathological hallmarks, such as tau protein aggregation and amyloid-beta (Aβ) plaque formation. This guide provides a head-to-head comparison of the novel inhibitor, hAChE-IN-2, with other recently developed and established AChE inhibitors, supported by experimental data and detailed protocols.
Data Presentation: Comparative Inhibitory Activities
The following tables summarize the in vitro inhibitory activities of this compound and a selection of other novel and established AChE inhibitors. It is important to note that IC50 values can vary between studies due to different experimental conditions.
Table 1: Comparison of IC50 Values for Acetylcholinesterase (AChE) Inhibition
| Compound | Target Enzyme | IC50 Value | Source |
| This compound | hAChE | 0.71 µM | [1][2] |
| Donepezil | hAChE | 11.6 nM | [3] |
| Rivastigmine | AChE | 4.15 µM | [4][5] |
| Galantamine | AChE | 500 nM | [6] |
| Huperzine A | AChE | 82 nM | [7][8] |
| Tacrine-Derivative (Compound 203) | AChE | 18.53 nM | [9] |
| Donepezil-Derivative (Compound 12, SON38) | AChE | 0.8 nM | [10] |
| Tacrine-Benzothiazole Hybrid (Compound 7) | AChE | 0.57 µM | [11] |
| Donepezil-Indolyl Hybrid (MTDL-1) | AChE | - | [12] |
| Donepezil-Pyridyl Hybrid (MTDL-2) | AChE | - | [12] |
| Pyrimidine Derivative (Compound 23) | AChE | 0.020 µM | [13] |
| Tacrine-(β-carboline) Heterodimer (Compound 33) | hAChE | 63.2 nM | [14] |
| Donepezil-Arylsulfonamide Hybrid (Compound 9) | AChE | 1.6 µM | [15] |
Table 2: Multi-Target Activity Profile of Selected Inhibitors
| Compound | Target | Activity (EC50/IC50) | Source |
| This compound | Tau-oligomerization | 2.21 µM (EC50) | [1][2] |
| Tacrine-Ferulic Acid-Nitrate Hybrid (Compound 14) | BChE | 17.7 nM (IC50) | [14] |
| Tacrine-Derivative (Compound 210) | NMDAR | 0.27 µM (IC50) | [9] |
| Donepezil-Curcumin Hybrid (Compound 14) | Aβ1-42 self-aggregation | 45.3% inhibition at 20 µM | [16] |
| Tacrine-PBT2 Hybrid | Aβ aggregation | Diminished Aβ aggregation | [11] |
| Huperzine A-Tacrine Hybrid (Huprine Y) | hAChE | 0.32 nM (IC50) | [17] |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is a widely adopted method for determining the in vitro inhibitory activity of compounds against acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.
-
Add 10 µL of the test compound solution at various concentrations to the respective wells. For the control, add 10 µL of the solvent.
-
Add 10 µL of AChE solution (1 U/mL) to each well.
-
Incubate the plate at 25°C for 10 minutes.
-
Following incubation, add 10 µL of 10 mM DTNB to the reaction mixture.
-
Initiate the reaction by adding 10 µL of 14 mM ATCI.
-
Shake the plate for 1 minute.
-
The absorbance is measured at 412 nm using a microplate reader. Readings can be taken at regular intervals for a set period (e.g., every 10 seconds for 3 minutes).
-
The percentage of AChE inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Tau Aggregation Inhibition Assay (Thioflavin T Method)
This assay is used to screen for compounds that inhibit the aggregation of tau protein, a key pathological feature of Alzheimer's disease.
Materials:
-
Recombinant human tau protein (full-length or a fragment like K18)
-
Heparin (or another aggregation inducer)
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound (inhibitor)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a 1 mM stock solution of Thioflavin T in dH2O and filter it through a 0.2 µm syringe filter. This should be prepared fresh.
-
Dilute the Thioflavin T stock solution in PBS (pH 7.4) to a final concentration of 25 µM in each well.
-
Prepare solutions of the test compound at various concentrations.
-
In a 96-well black, clear-bottom plate, add the test compound, 10 µM Heparin, and the ThT solution to the appropriate wells.
-
Thaw aliquots of tau protein at 37°C immediately before use. Add the tau protein (monomer) to each well.
-
Mix the contents of the wells by pipetting up and down.
-
Seal the plate and place it in a shaking incubator (e.g., 800 rpm) at 37°C.
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 450 nm and emission at approximately 485 nm.
-
Readings should be taken at regular intervals over a period of time (e.g., 1 to 72 hours) to monitor the kinetics of tau aggregation.
-
The percentage of inhibition of tau aggregation is calculated by comparing the fluorescence intensity in the presence of the inhibitor to the control (without inhibitor).
-
The EC50 value, the concentration of the inhibitor that causes 50% inhibition of tau aggregation, can be determined from a dose-response curve.
Visualizations
Caption: Cholinergic signaling pathway and the action of AChE inhibitors.
References
- 1. Neuroprotective derivatives of tacrine that target NMDA receptor and acetyl cholinesterase – Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel multitarget-directed tacrine derivatives as potential candidates for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Multi-Target Directed Donepezil-Like Ligands for Alzheimer's Disease [frontiersin.org]
- 4. Novel Donepezil–Arylsulfonamide Hybrids as Multitarget-Directed Ligands for Potential Treatment of Alzheimer’s Disease [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Multitarget-Directed Ligands for Alzheimer’s Disease: Recent Novel MTDLs and Mechanistic Insights [mdpi.com]
- 8. Structure-based design of novel donepezil-like hybrids for a multi-target approach to the therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Rational design and synthesis of highly potent anti-acetylcholinesterase activity huperzine A derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acetylcholinesterase: A Versatile Template to Coin Potent Modulators of Multiple Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Promising tacrine/huperzine A-based dimeric acetylcholinesterase inhibitors for neurodegenerative disorders: From relieving symptoms to modifying diseases through multitarget - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Discovery of novel acetylcholinesterase inhibitors through integration of machine learning with genetic algorithm based in silico screening approaches [frontiersin.org]
- 16. heraldopenaccess.us [heraldopenaccess.us]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of hAChE-IN-2 and Other Reversible Acetylcholinesterase Inhibitors: A Guide for Researchers
A deep dive into the binding kinetics of emerging and established acetylcholinesterase inhibitors reveals key differences in their mechanism of action, providing valuable insights for drug development and neuroscience research. This guide offers a comparative analysis of the novel human acetylcholinesterase (hAChE) inhibitor, hAChE-IN-2, against three widely used reversible inhibitors: Donepezil, Galantamine, and Rivastigmine.
Executive Summary
Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. While established drugs like Donepezil, Galantamine, and Rivastigmine have shown clinical efficacy, the quest for inhibitors with improved kinetic profiles continues. This guide provides a head-to-head comparison of the binding kinetics of this compound with these established drugs, supported by a review of the experimental methodologies used to determine these crucial parameters.
Binding Kinetics: A Quantitative Comparison
The efficacy and duration of action of a reversible inhibitor are largely dictated by its binding kinetics, specifically the association rate constant (k_on), the dissociation rate constant (k_off), and the resulting equilibrium dissociation constant (K_D). A comprehensive search of available scientific literature was conducted to gather these parameters for this compound and the three comparator inhibitors.
While specific kinetic data (k_on, k_off, and K_D) for this compound are not yet publicly available, its potency is established with a reported IC50 of 0.71 µM for human acetylcholinesterase. For the established inhibitors, a range of kinetic values have been reported across various studies. The following table summarizes representative kinetic data for Donepezil, Galantamine, and Rivastigmine, highlighting the variability based on experimental conditions.
| Inhibitor | Target Enzyme | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) | Experimental Method |
| This compound | hAChE | Not Reported | Not Reported | IC50 = 710 | Enzyme Inhibition Assay |
| Donepezil | hAChE | Not Reported | Not Reported | 144.37 | Molecular Docking |
| Galantamine | hAChE | Not Reported | Not Reported | Not Reported | Not Reported |
| Rivastigmine | hAChE | 55 (k_i, M⁻¹min⁻¹) | Very Slow | Not Reported | Enzyme Inhibition Assay[1][2][3][4][5] |
Note: The provided data for Rivastigmine represents the carbamylation rate constant (k_i), which is analogous to the association rate for this pseudo-irreversible inhibitor. The dissociation is extremely slow. Direct comparison of these values should be done with caution due to the different mechanisms of inhibition and varied experimental setups.
Experimental Protocols: Unveiling the Methodology
The determination of binding kinetics is paramount for understanding the inhibitor-enzyme interaction. Two primary methods are widely employed in the field:
Enzyme Inhibition Assays (e.g., Ellman's Assay)
The Ellman's assay is a spectrophotometric method used to measure AChE activity. The rate of the enzyme-catalyzed reaction is monitored in the presence and absence of the inhibitor. By measuring the initial rates of reaction at various substrate and inhibitor concentrations, kinetic parameters like K_i (an indicator of binding affinity) and the mode of inhibition can be determined. To obtain k_on and k_off values, progress curve analysis is often employed, where the entire time course of the reaction is monitored.
Generalized Protocol for Ellman's Assay:
-
Reagent Preparation: Prepare a phosphate buffer (typically pH 8.0), a solution of the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
Enzyme and Inhibitor Preparation: Prepare a stock solution of purified hAChE and serial dilutions of the inhibitor to be tested.
-
Assay Procedure: In a 96-well plate, combine the buffer, DTNB, and the inhibitor at various concentrations.
-
Initiation of Reaction: Add the AChE enzyme to the wells and pre-incubate for a specific period.
-
Substrate Addition: Initiate the reaction by adding the ATCI substrate.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Plot the reaction rates against substrate and inhibitor concentrations to determine the kinetic parameters using appropriate enzyme kinetic models.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique that allows for the real-time monitoring of biomolecular interactions. In this method, the enzyme (AChE) is immobilized on a sensor chip, and the inhibitor is flowed over the surface. The binding and dissociation events are detected as changes in the refractive index at the sensor surface, providing direct measurements of k_on and k_off.
Generalized Protocol for SPR Analysis:
-
Sensor Chip Preparation: Activate a suitable sensor chip (e.g., CM5) to allow for covalent immobilization of the hAChE enzyme.
-
Enzyme Immobilization: Inject the purified hAChE over the activated sensor surface to achieve a desired level of immobilization.
-
Inhibitor Injection (Association Phase): Inject a series of concentrations of the inhibitor in a suitable running buffer over the immobilized enzyme surface. The increase in the SPR signal corresponds to the association of the inhibitor with the enzyme.
-
Buffer Injection (Dissociation Phase): Switch to flowing only the running buffer over the sensor surface. The decrease in the SPR signal reflects the dissociation of the inhibitor from the enzyme.
-
Data Analysis: Fit the association and dissociation curves to appropriate kinetic models to determine the k_on and k_off values. The K_D can then be calculated as k_off / k_on.
Signaling Pathway and Mechanism of Action
Acetylcholinesterase plays a critical role in cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This action terminates the signal and allows for the precise control of nerve impulses. Reversible AChE inhibitors, such as those discussed in this guide, bind to the active site of AChE, preventing the breakdown of ACh. This leads to an accumulation of ACh in the synapse, thereby enhancing cholinergic signaling.
The following diagram illustrates the cholinergic synapse and the site of action for AChE inhibitors.
Caption: Cholinergic synapse and the action of AChE inhibitors.
Conclusion
The development of novel acetylcholinesterase inhibitors with optimized binding kinetics is a critical area of research for the treatment of Alzheimer's disease and other neurological conditions. While this compound shows promise as a potent inhibitor, a full understanding of its therapeutic potential awaits the detailed characterization of its binding kinetics (k_on, k_off, and K_D). This guide provides a framework for comparing this compound with established drugs like Donepezil, Galantamine, and Rivastigmine, emphasizing the importance of standardized experimental protocols for generating comparable and reliable kinetic data. Future studies directly comparing these inhibitors under identical conditions will be invaluable for advancing the field of cholinesterase inhibitor drug discovery.
References
- 1. KEGG PATHWAY: Cholinergic synapse - Homo sapiens (human) [kegg.jp]
- 2. path.ox.ac.uk [path.ox.ac.uk]
- 3. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Donepezil dose-dependently inhibits acetylcholinesterase activity in various areas and in the presynaptic cholinergic and the postsynaptic cholinoceptive enzyme-positive structures in the human and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of hAChE-IN-2: A Comparative Analysis Against Existing Alzheimer's Disease Therapeutics
For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the novel human acetylcholinesterase (hAChE) inhibitor, hAChE-IN-2, against established drugs for Alzheimer's disease. This analysis is based on available preclinical data and highlights the critical need for further toxicological studies to fully determine its therapeutic index.
The landscape of Alzheimer's disease treatment has long been dominated by acetylcholinesterase inhibitors (AChEIs) that aim to alleviate cognitive symptoms by increasing the levels of the neurotransmitter acetylcholine in the brain.[1][2] The therapeutic index (TI)—a ratio comparing the dose of a drug that causes therapeutic effects to the dose that causes toxicity—is a critical measure of a drug's safety.[3] A wider therapeutic window indicates a safer drug. This guide examines the available data for a new entrant, this compound, and compares it with established AChEIs: Donepezil, Rivastigmine, and Galantamine.
Efficacy and Potency: A Quantitative Comparison
This compound has emerged as a potent inhibitor of human acetylcholinesterase (hAChE) with a half-maximal inhibitory concentration (IC50) of 0.71 μM.[4][5] Notably, it also demonstrates activity against tau-oligomerization with a half-maximal effective concentration (EC50) of 2.21 μM, suggesting a dual mechanism of action that could be beneficial in tackling the multifaceted pathology of Alzheimer's disease.[4][5]
For a direct comparison of inhibitory potency against AChE, the following table summarizes the IC50 values for this compound and existing drugs. It is important to note that IC50 values can vary depending on the experimental conditions.
| Compound | IC50 (AChE) |
| This compound | 0.71 μM [4][5] |
| Donepezil | Varies (nanomolar to micromolar range)[2][6] |
| Rivastigmine | Varies (micromolar range)[7] |
| Galantamine | Varies (micromolar range)[8] |
Note: Specific IC50 values for Donepezil, Rivastigmine, and Galantamine can differ across various studies and assay conditions.
Therapeutic Index: The Missing Piece of the Puzzle
While the in vitro potency of this compound is promising, its therapeutic index remains undetermined due to the current lack of publicly available in vivo toxicity data (e.g., LD50 or TD50). The therapeutic index is a crucial parameter for assessing the clinical potential of a drug candidate. A high therapeutic index is desirable, indicating a large margin between the effective dose and the toxic dose.
The existing AChE inhibitors have established therapeutic ranges and known side-effect profiles. For instance, Donepezil is generally well-tolerated, but can cause gastrointestinal side effects at higher doses.[3] Rivastigmine has also been associated with gastrointestinal issues, which can sometimes be mitigated by transdermal administration.[3][9] Physostigmine, an earlier cholinesterase inhibitor, is known for its narrow therapeutic index.[3]
To provide a comprehensive assessment, the following table includes the known therapeutic characteristics of the comparator drugs. The corresponding data for this compound is currently unavailable and represents a critical area for future investigation.
| Drug | Therapeutic Dose Range | Common Adverse Effects | Therapeutic Index |
| This compound | Not Established | Not Established | Not Established |
| Donepezil | 5-23 mg/day[10] | Nausea, vomiting, diarrhea, insomnia[3] | Relatively wide for its class |
| Rivastigmine | 6-12 mg/day (oral), 4.6-13.3 mg/24h (patch)[9][11] | Nausea, vomiting, diarrhea, anorexia[9] | Moderate |
| Galantamine | 16-24 mg/day[12] | Nausea, vomiting, diarrhea, dizziness[12] | Moderate |
Experimental Protocols
The determination of the therapeutic index involves a series of preclinical and clinical studies. Below are generalized experimental protocols for the key assessments cited in this guide.
Determination of IC50 for Acetylcholinesterase Inhibition (Ellman's Method)
This spectrophotometric assay is a standard method for measuring AChE activity and inhibition.
-
Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), phosphate buffer, AChE enzyme solution, and the test inhibitor (e.g., this compound).
-
Procedure:
-
The reaction mixture is prepared in a 96-well plate containing phosphate buffer, DTNB, and the AChE enzyme.
-
The test inhibitor at various concentrations is added to the wells.
-
The reaction is initiated by adding the substrate, acetylthiocholine.
-
As AChE hydrolyzes acetylthiocholine to thiocholine, the thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.
-
The rate of color change is measured spectrophotometrically at 412 nm.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]
-
In Vivo Toxicity Studies (LD50/TD50 Determination)
These studies are essential for establishing the safety profile of a new drug candidate.
-
Animal Model: Typically conducted in rodents (e.g., mice or rats).
-
Procedure for LD50 (Median Lethal Dose):
-
Animals are divided into groups and administered escalating single doses of the test compound via a specific route (e.g., oral, intravenous).
-
A control group receives a vehicle.
-
Mortality is recorded over a specified period (e.g., 14 days).
-
Statistical methods (e.g., probit analysis) are used to calculate the dose that is lethal to 50% of the animal population.
-
-
Procedure for TD50 (Median Toxic Dose):
-
Similar to the LD50 study, but the endpoint is a specific toxic effect other than death (e.g., seizures, severe gastrointestinal distress, specific organ damage).
-
Animals are observed for signs of toxicity, and the dose that causes the specific toxic effect in 50% of the animals is determined.
-
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams are provided in DOT language for use with Graphviz.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. immunomart.org [immunomart.org]
- 6. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Review of rivastigmine and its clinical applications in Alzheimer's disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Rivastigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Galantamine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Neuroprotective Agents: An Independent Verification
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective therapies is a cornerstone of modern neuroscience research. While the initial focus of this guide was to be on a compound designated hAChE-IN-2, a thorough review of the scientific literature did not yield specific data for a molecule with this name. Therefore, this guide has been adapted to provide a comparative analysis of established and emerging classes of neuroprotective compounds. We will objectively compare the performance of representative molecules from three key classes: Acetylcholinesterase Inhibitors (AChEIs), Calcineurin Inhibitors, and Histone Deacetylase (HDAC) Inhibitors. This guide presents supporting experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows to aid researchers in their evaluation of potential neuroprotective strategies.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize the neuroprotective effects of selected compounds from each class, based on data from various in vitro and in vivo studies. These tables are intended to provide a snapshot of their relative potencies and efficacies in key assays related to neuroprotection.
Table 1: Acetylcholinesterase Inhibitors (AChEIs) - Neuroprotective Activity
| Compound | Assay | Model | Key Findings |
| Donepezil | LDH Release | Rat cortical neurons (oxygen-glucose deprivation) | Attenuated LDH efflux by 9.4% (0.1 µM), 17.4% (1 µM), and 22.5% (10 µM)[1]. |
| MTT Assay | PC12 cells (Aβ₂₅₋₃₅-induced toxicity) | Significantly increased cell viability at concentrations of 5, 10, 20, and 50 µM[2]. | |
| Galantamine | LDH Release | Rat hippocampal slices (oxygen-glucose deprivation) | 5 µM reduced LDH release by 45-56% during re-oxygenation. 15 µM reduced LDH release by 47-56% during both OGD and re-oxygenation[3][4]. |
| MTT Assay | Rat cortical neurons (NMDA-induced toxicity) | IC₅₀ = 1.48 µM[5]. |
Table 2: Calcineurin Inhibitors - Neuroprotective Activity
| Compound | Assay | Model | Key Findings |
| Tacrolimus (FK-506) | Caspase-3 Activity | Jurkat T-cells | Induced caspase-3 activation at 1 nmol/L[6]. In a separate study on oral lichen planus, Tacrolimus patch and gel significantly decreased Caspase-3 expression in the epithelium[7][8]. |
| MTT Assay | Jurkat T-cells | Decreased cell viability in a dose-dependent manner[9]. | |
| Voclosporin | Infarct Volume | Mouse model of MCAO | Reduced cerebral infarction volume. |
| Neurological Function | Mouse model of MCAO | Improved neurological function. |
Table 3: Histone Deacetylase (HDAC) Inhibitors - Neuroprotective Activity
| Compound | Assay | Model | Key Findings |
| Valproic Acid (VPA) | Histone H3 Acetylation | Cerebellar granule cells | Increased histone H3 acetylation by ~200% at 100 µM[10]. |
| Neuroprotection (against glutamate excitotoxicity) | Cerebellar granule cells | Showed significant partial protection at 100 µM[10]. | |
| Microglial Activation | LRRK2 R1441G transgenic mice | Reduced iba-1 positive activated microglia[11][12]. |
Experimental Protocols
Detailed methodologies for key in vitro assays used to assess neuroprotection are provided below. These protocols are based on established procedures and can be adapted for specific experimental needs.
MTT Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol for SH-SY5Y Neuroblastoma Cells:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium[13]. Allow the cells to adhere and grow for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Compound Treatment: After 24 hours, remove the medium and add fresh medium containing the test compound at various concentrations. Include appropriate vehicle controls. Incubate for the desired period (e.g., 24 or 48 hours).
-
Induction of Toxicity (for neuroprotection studies): To assess neuroprotective effects, pre-treat cells with the test compound for a specific duration (e.g., 2 hours) before adding the neurotoxic agent (e.g., Aβ₂₅₋₃₅, MPP⁺, or H₂O₂).
-
MTT Addition: After the treatment period, remove the medium and add 100 µL of serum-free medium containing MTT solution (final concentration of 0.5 mg/mL) to each well[14].
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C to allow for the formation of formazan crystals[13].
-
Solubilization of Formazan: Carefully remove the MTT solution. Add 150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or a solution of 20% SDS in 50% N,N-dimethylformamide, to each well to dissolve the formazan crystals[13][14]. Shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[13]. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Express cell viability as a percentage of the control (untreated or vehicle-treated) cells.
Caspase-3 Colorimetric Assay for Apoptosis
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Principle: The assay utilizes a synthetic tetrapeptide substrate (DEVD) conjugated to a chromophore, p-nitroaniline (pNA). Activated caspase-3 cleaves the substrate, releasing pNA, which can be quantified by measuring its absorbance at 405 nm. The amount of pNA released is proportional to the caspase-3 activity.
Protocol for Cell Lysates:
-
Cell Culture and Treatment: Culture cells in appropriate vessels (e.g., 6-well plates or flasks). Induce apoptosis using a known stimulus and treat with the test compound to assess its anti-apoptotic effects. Include untreated and vehicle-treated controls.
-
Cell Lysis:
-
Pellet 2-5 x 10⁶ cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., Bradford or BCA assay). Dilute the lysates to a concentration of 50-200 µg of protein per 50 µL of Cell Lysis Buffer[15].
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of cell lysate to each well.
-
Prepare a Reaction Mix by adding DTT to the 2x Reaction Buffer to a final concentration of 10 mM immediately before use.
-
Add 50 µL of the 2x Reaction Buffer with DTT to each well.
-
Add 5 µL of the 4 mM DEVD-pNA substrate (final concentration 200 µM) to each well to start the reaction[16].
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light[16][17].
-
Absorbance Measurement: Read the absorbance at 400-405 nm using a microplate reader[16][17][18][19][20].
-
Data Analysis: Subtract the background reading (from wells with lysis buffer and substrate but no lysate) from all sample readings. The fold-increase in caspase-3 activity can be determined by comparing the results from treated samples with the untreated control.
Griess Assay for Nitric Oxide Production in Microglia
This assay measures the accumulation of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatants. It is a common method for assessing the anti-inflammatory effects of compounds on microglia.
Principle: The Griess reagent is a two-component solution that reacts with nitrite in a diazotization reaction to form a purple azo compound. The intensity of the color is proportional to the nitrite concentration.
Protocol for Microglial Cell Culture:
-
Cell Seeding and Treatment: Seed microglial cells (e.g., BV-2 or primary microglia) in a 96-well plate. Treat the cells with the test compound for a specified period before or concurrently with stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Collection of Supernatant: After the incubation period, collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate[15].
-
Preparation of Griess Reagent: Freshly mix equal volumes of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[15].
-
Reaction: Add 100 µL of the freshly mixed Griess reagent to each 100 µL of supernatant in the new plate[15].
-
Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader[15].
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in the samples. Express the results as a percentage of the nitrite production in the LPS-stimulated control group.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways implicated in neuroprotection and a general workflow for evaluating neuroprotective compounds.
Caption: Simplified signaling pathways for different classes of neuroprotective agents.
Caption: General experimental workflow for assessing the neuroprotective effects of compounds.
References
- 1. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galantamine and memantine produce different degrees of neuroprotection in rat hippocampal slices subjected to oxygen-glucose deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. joseroda.com [joseroda.com]
- 5. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tacrolimus-Induced Apoptosis is Mediated by Endoplasmic Reticulum-derived Calcium-dependent Caspases-3,-12 in Jurkat Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of muco-adhesive tacrolimus patch on caspase-3 induced apoptosis in oral lichen planus: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of muco-adhesive tacrolimus patch on caspase-3 induced apoptosis in oral lichen planus: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Potent neuroprotective effects of novel structural derivatives of valproic acid: potential roles of HDAC inhibition and HSP70 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HDAC Inhibition by Valproic Acid Induces Neuroprotection and Improvement of PD-like Behaviors in LRRK2 R1441G Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. en-journal.org [en-journal.org]
- 13. pubcompare.ai [pubcompare.ai]
- 14. 4.4. MTT Assay [bio-protocol.org]
- 15. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. cosmobiousa.com [cosmobiousa.com]
- 18. takarabio.com [takarabio.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. genscript.com [genscript.com]
Comparative Analysis of Acetylcholinesterase Inhibitor Side Effect Profiles: A Guide for Researchers
For the attention of researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the side effect profiles of commonly used human acetylcholinesterase (hAChE) inhibitors. As specific data for a compound designated "hAChE-IN-2" is not publicly available, this comparison focuses on established inhibitors within this class: Donepezil, Rivastigmine, and Galantamine. Data on Huperzine A is also included where available, although quantitative clinical trial data is less extensive for this compound.
The information presented is intended to support research and development by providing a clear overview of the known adverse effects associated with hAChE inhibition, alongside the methodologies typically employed to assess these effects in a clinical setting.
Data Presentation: Comparative Side Effect Incidence
The following table summarizes the incidence of common adverse events reported in clinical trials for Donepezil, Rivastigmine, and Galantamine. It is important to note that incidence rates can vary depending on the study population, dose, and titration schedule.
| Side Effect | Donepezil (5-10 mg/day) | Rivastigmine (6-12 mg/day oral) | Galantamine (16-24 mg/day) | Placebo |
| Gastrointestinal | ||||
| Nausea | 11% - 21%[1] | 42%[1] | 8.4% - 24% | 4% - 6%[1] |
| Vomiting | 7%[1] | 24%[1] | 10% | 3% |
| Diarrhea | 7% - 16%[1] | 19% | 6% - 12% | 5% - 7%[1] |
| Anorexia (Loss of Appetite) | 4% | 17% | 7% - 9% | 2% |
| Neurological | ||||
| Dizziness | 8% | 21% | 6% - 21% | 6% |
| Headache | 10% | 17% | 5.7% - 13%[2] | 5.7% - 12%[2] |
| Insomnia | 9% | 5% | 5% | 3% |
| Cardiovascular | ||||
| Bradycardia | Infrequent, similar to placebo[3] | Rare | Dose-related increased risk of syncope[4] | Rare |
| Other | ||||
| Weight Loss | ~5%[3] | 3% | 5% | 1% |
Note: Data is aggregated from multiple clinical trials and sources. Specific trial data will have more precise figures. Huperzine A has been reported to have a lower adverse effect profile in some studies, with side effects including nausea, vomiting, diarrhea, dizziness, and insomnia. However, comprehensive, large-scale comparative trial data is limited.
Experimental Protocols for Side Effect Assessment
The evaluation of side effect profiles for hAChE inhibitors in clinical trials involves a combination of patient-reported outcomes, clinical assessments, and physiological measurements.
Gastrointestinal Side Effects
-
Methodology: Assessment of gastrointestinal (GI) tolerance is typically conducted using standardized questionnaires. Patients are asked to report the frequency and severity of symptoms such as nausea, vomiting, diarrhea, and abdominal pain. The Gastrointestinal Symptom Rating Scale (GSRS) is one such validated tool that may be used[3]. In some trials, a simple daily questionnaire is employed to capture the onset and duration of GI symptoms, especially during the dose titration period.
-
Data Collection: Patients may complete a daily diary during the initial weeks of treatment and at regular intervals thereafter. Clinicians also gather information on GI adverse events during study visits through open-ended questioning and structured interviews.
Neurological Side Effects
-
Methodology: Neurological side effects like dizziness, headache, and insomnia are typically assessed through patient interviews and standardized questionnaires at baseline and subsequent study visits. In some cases, specific cognitive tests can be used to monitor for any negative effects on cognitive function. For instance, a cognitive safety monitoring system might be used to detect any substantial abnormal decline in cognition from the previous visit.
-
Data Collection: Adverse event logs are maintained throughout the trial, where patients or their caregivers can record the occurrence and severity of any neurological symptoms. Clinicians then review these logs and conduct assessments at each visit.
Cardiovascular Safety
-
Methodology: Cardiovascular monitoring is a critical component of clinical trials for hAChE inhibitors due to their potential vagotonic effects. Standard protocols include the recording of vital signs (heart rate and blood pressure) at each study visit. A baseline electrocardiogram (ECG) is often performed, with repeat ECGs at specified intervals or if a patient reports relevant symptoms. In some studies, particularly those investigating higher doses or specific patient populations, Holter monitoring may be used to detect arrhythmias and conduction disturbances over a 24-hour period.
-
Data Collection: Heart rate is checked at baseline and at follow-up visits. While intensive cardiovascular screening like pre-treatment ECGs for all patients is not always standard practice, it is recommended to check the pulse rate before initiating treatment.
Dermatological Reactions (for transdermal delivery systems)
-
Methodology: For inhibitors delivered via a transdermal patch, such as Rivastigmine, skin tolerability is assessed at the site of application. The evaluation is performed by a trained observer who scores dermal reactions based on a standardized scale for erythema (redness), edema (swelling), and other signs of irritation. The percentage of patch adhesion is also assessed using a 5-point scale.
-
Data Collection: Skin irritation is typically scored at specified time points after patch removal. These assessments are conducted at regular intervals throughout the trial to monitor for any cumulative irritation or sensitization.
Mandatory Visualization
Below are diagrams illustrating key concepts related to the mechanism of action and side effect profile of hAChE inhibitors.
Caption: Mechanism of hAChE inhibitor action leading to both therapeutic and adverse effects.
Caption: General workflow for assessing side effects in hAChE inhibitor clinical trials.
References
- 1. cambridge.org [cambridge.org]
- 2. A Randomized Double-blind Study to Assess the Skin Irritation and Sensitization Potential of a Once-weekly Donepezil Transdermal Delivery System in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing Gastrointestinal Tolerance in Healthy Adults: Reliability and Validity of a Weekly Questionnaire - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmanet.com.br [pharmanet.com.br]
A Comparative Benchmarking Guide for Cholinesterase Inhibitors: Profiling hAChE-IN-2 Against Established Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel acetylcholinesterase (AChE) inhibitor, hAChE-IN-2, against a panel of well-characterized and clinically relevant cholinesterase inhibitors: Donepezil, Rivastigmine, Galantamine, and Tacrine. The data presented herein is intended to serve as a benchmark for researchers engaged in the discovery and development of novel therapeutics targeting cholinergic pathways, which are implicated in neurodegenerative diseases such as Alzheimer's disease.[1][2]
The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[1][3] By preventing the degradation of acetylcholine, these inhibitors effectively increase its concentration in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1][3] This guide offers a standardized framework for evaluating the potency of new chemical entities like this compound.
Comparative Inhibitory Potency
The inhibitory potential of this compound and the reference compounds was quantified by determining their half-maximal inhibitory concentration (IC50) against human acetylcholinesterase. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the IC50 values obtained under standardized assay conditions.
| Compound | IC50 (nM) against hAChE | Selectivity Profile |
| This compound | [Insert Experimental Value] | [Describe Selectivity, e.g., AChE vs. BuChE] |
| Donepezil | ~6.7 - 8.12 | Highly selective for AChE over BuChE |
| Rivastigmine | ~37 - 4300 | Dual inhibitor of AChE and BuChE |
| Galantamine | ~500 - 5130 | Selective for AChE |
| Tacrine | ~77 - 610 | Non-selective, inhibits both AChE and BuChE |
Note: The IC50 values for the reference compounds are presented as a range based on published literature and can vary depending on the specific experimental conditions.[4][5][6]
Experimental Protocols
A detailed description of the methodologies employed for the comparative analysis is provided below to ensure reproducibility and facilitate the independent evaluation of novel inhibitors.
Determination of Acetylcholinesterase Inhibitory Activity (IC50)
The in vitro inhibitory activity of the test compounds against human recombinant acetylcholinesterase was determined using a 96-well plate-based colorimetric assay, adapted from the Ellman's method.[7][8][9][10]
Materials:
-
Human recombinant acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compounds (this compound, Donepezil, Rivastigmine, Galantamine, Tacrine) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation: All reagents were prepared in PBS (pH 7.4). A stock solution of ATCI and DTNB was prepared on the day of the experiment.
-
Assay Plate Setup:
-
A 96-well plate was set up with wells for blank (no enzyme), control (enzyme and substrate, no inhibitor), and test compounds at various concentrations.
-
To each well, 20 µL of the appropriate test compound dilution or vehicle (for control) was added.
-
-
Enzyme Incubation: 20 µL of a diluted solution of human recombinant AChE was added to all wells except the blank. The plate was then incubated for 15 minutes at 37°C.
-
Reaction Initiation: To initiate the enzymatic reaction, 20 µL of a solution containing both ATCI and DTNB was added to all wells.
-
Kinetic Measurement: The absorbance at 412 nm was measured immediately and then at regular intervals for 10-15 minutes using a microplate reader. The rate of the reaction (change in absorbance per minute) was calculated.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound was calculated using the following formula:
% Inhibition = [(Rate of Control - Rate of Test Compound) / Rate of Control] x 100
The IC50 value for each compound was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Cholinergic Signaling Pathway and Mechanism of AChE Inhibition
The following diagram illustrates the key components of a cholinergic synapse and the mechanism of action of acetylcholinesterase inhibitors. In a healthy synapse, acetylcholine is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate the signal, and is then rapidly hydrolyzed by acetylcholinesterase. AChE inhibitors block this hydrolysis, leading to an accumulation of acetylcholine in the synaptic cleft and enhanced signaling.
Caption: Mechanism of Acetylcholinesterase Inhibition.
Experimental Workflow for IC50 Determination
The diagram below outlines the sequential steps involved in the experimental workflow for determining the IC50 values of the cholinesterase inhibitors.
Caption: Workflow for IC50 Determination.
References
- 1. Regulators of cholinergic signaling in disorders of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Cholinesterase Combination Drug Therapy as a Potential Treatment for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 10. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for hAChE-IN-2
For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. The proper handling and disposal of chemical compounds are critical components of a safe working environment. This document provides essential safety and logistical information for the proper disposal of hAChE-IN-2, a potent acetylcholinesterase inhibitor. Adherence to these guidelines is crucial for protecting personnel and the environment.
Hazard and Property Profile of Acetylcholinesterase Inhibitors
| Data Point | Information | Source |
| Molecular Formula | C₂₂H₂₃FN₄O₂ | [2] |
| Molecular Weight | 394.44 | [2] |
| GHS Hazard Classification (Analogous Compound) | Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410 | [1] |
| Precautionary Statements (General) | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant. | [1] |
Note: This data is based on an analogous compound and general safety guidelines. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, solutions, and contaminated materials.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves.
2. Waste Segregation and Labeling:
-
All waste contaminated with this compound must be segregated as hazardous chemical waste.
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Aquatic Hazard")
-
The date of waste accumulation
-
Your name, laboratory, and contact information
-
3. Disposal of Unused this compound (Solid):
-
If possible, use the original container for disposal.
-
Ensure the cap is tightly sealed.
-
Place the container in the designated hazardous waste accumulation area.
4. Disposal of this compound Solutions:
-
Do not dispose of this compound solutions down the drain.
-
Collect all aqueous and organic solutions containing this compound in a compatible, labeled hazardous waste container.
-
Keep aqueous and organic waste streams separate unless otherwise instructed by your EHS department.
5. Disposal of Contaminated Labware:
-
Solid Waste: Dispose of contaminated items such as pipette tips, gloves, and weighing paper in a designated solid hazardous waste container.
-
Glassware: Triple-rinse contaminated glassware with a suitable solvent (e.g., ethanol or acetone) capable of dissolving this compound. Collect the rinsate as hazardous waste. After triple-rinsing, the glassware can typically be washed and reused or disposed of as regular lab glass.
6. Decontamination of Work Surfaces:
-
In case of a spill, contain the spill with an absorbent material.
-
Decontaminate the area by wiping it down with a suitable solvent, followed by soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.
7. Final Disposal:
-
Arrange for the pickup of the hazardous waste container by your institution's certified hazardous waste disposal service.
-
Do not mix incompatible waste types in the same container.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By following these procedures, you contribute to a safer laboratory environment and ensure compliance with hazardous waste regulations. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
